Tms-HT
Description
Properties
Molecular Formula |
C9H28ClNSi3 |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane |
InChI |
InChI=1S/C6H19NSi2.C3H9ClSi/c1-8(2,3)7-9(4,5)6;1-5(2,3)4/h7H,1-6H3;1-3H3 |
InChI Key |
XPMFWTBRILCBMR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tms-HT Derivatization Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tms-HT, a widely utilized derivatization reagent for the trimethylsilylation of polar molecules in preparation for gas chromatography-mass spectrometry (GC-MS) analysis. This process enhances the volatility and thermal stability of analytes, enabling their successful separation and detection.
Core Concepts of this compound Derivatization
This compound is a robust silylating agent composed of a solution of hexamethyldisilazane (B44280) (HMDS) and chlorotrimethylsilane (B32843) (TMCS) in pyridine (B92270).[1] The derivatization process, known as trimethylsilylation, involves the replacement of active hydrogen atoms in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3.[1][2] This chemical modification reduces the polarity and intermolecular hydrogen bonding of the analytes, thereby increasing their volatility and making them amenable to GC-MS analysis.[1]
The pyridine in the this compound formulation serves a dual purpose: it acts as a solvent for the reagents and the sample, and it functions as a hydrogen chloride (HCl) scavenger, driving the reaction to completion.[1] The combination of HMDS and TMCS provides a higher silylating potential than HMDS alone, allowing for the derivatization of a broader range of compounds, including those with sterically hindered functional groups.[1]
The general order of reactivity for the derivatization of various functional groups with silylating reagents is as follows: alcohols > phenols > carboxylic acids > amines > amides.[1] Within these classes, the ease of reaction is influenced by steric hindrance, with primary groups reacting more readily than secondary, and secondary more readily than tertiary.[1]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound and related silylating agents. It is crucial to perform these procedures in a dry, inert environment, as silylating reagents are sensitive to moisture.[3]
General Protocol for this compound Derivatization
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Ensure the sample is thoroughly dried. Protic solvents and water are incompatible with silylating reagents.[3] An internal standard may be added at this stage to monitor derivatization efficiency and analytical variability.[3]
-
Reagent Addition: To approximately 1 mg of the dried sample, add 1 mL of this compound reagent.
-
Reaction: Tightly seal the reaction vial and agitate. Depending on the analyte, the reaction may proceed at room temperature or require heating to ensure completion.
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, the supernatant can be directly injected into the GC-MS system. A precipitate of ammonium (B1175870) chloride may form, which should be allowed to settle before taking an aliquot for injection.[1]
Two-Step Derivatization Protocol (Methoximation followed by Silylation)
For compounds containing keto groups, a two-step derivatization is often employed to prevent the formation of enol ethers and to improve peak shape. While this protocol typically uses other silylating agents like MSTFA, the principles are relevant.
-
Methoximation:
-
Trimethylsilylation:
Quantitative Data
While specific quantitative performance data for this compound is not extensively available in a comparative format, the following tables summarize general performance characteristics of trimethylsilyl derivatization.
Table 1: General Reaction Conditions for TMS Derivatization
| Analyte Class | Typical Reagent(s) | Typical Temperature (°C) | Typical Time (min) | Reference(s) |
| Alcohols (Primary & Secondary) | HMDS + TMCS | 40 - 50 | Rapid | [4] |
| Alcohols (Tertiary) | HMDS + TMCS | 40 - 50 | Slower | [4] |
| Fatty Acids | BSTFA + 1% TMCS | 60 | 60 | [5] |
| Organic Acids | BSTFA + 1% TMCS | 75 | 15 - 30 | [6] |
| Steroids | BSTFA + 1% TMCS | 60 | 30 | [7] |
Table 2: Stability of TMS Derivatives
| Compound Class | Storage Temperature (°C) | Stability Duration | Observations | Reference(s) |
| Amino Acids | Room Temperature | < 48 hours | Significant degradation of some derivatives (e.g., glutamine, glutamate). | [8] |
| Amino Acids | 4 | 12 hours | Stable. | [8] |
| Amino Acids | -20 | 72 hours | Stable. | [8] |
| General | N/A | < 24 hours | General recommendation to analyze promptly. | [2] |
Visualizations
The following diagrams illustrate the key processes involved in this compound derivatization.
Caption: this compound Derivatization Reaction Overview.
Caption: Experimental Workflow for this compound Derivatization.
Conclusion
This compound is a versatile and effective reagent for the derivatization of a wide range of polar compounds for GC-MS analysis. The combination of HMDS and TMCS in pyridine provides a powerful silylating mixture capable of derivatizing even challenging analytes. For optimal results, it is imperative to ensure anhydrous conditions and to optimize reaction parameters such as temperature and time for the specific compounds of interest. While the resulting TMS derivatives are often more stable than the parent compounds under GC conditions, they can be susceptible to hydrolysis, necessitating prompt analysis or appropriate storage at low temperatures. By following the protocols and considering the principles outlined in this guide, researchers can effectively utilize this compound to achieve reliable and reproducible results in their analytical workflows.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. General Silylation Procedures - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. metbio.net [metbio.net]
- 7. benchchem.com [benchchem.com]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Silylation using N,O-Bis(trimethylsilyl)acetamide (BSA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N,O-Bis(trimethylsilyl)acetamide (BSA), a powerful and widely used silylating agent. Silylation is a critical chemical modification technique in organic synthesis and analytical chemistry, involving the replacement of an active hydrogen atom with a trimethylsilyl (B98337) (TMS) group.[1][2][3] This process is fundamental for protecting reactive functional groups, increasing the volatility of compounds for gas chromatography (GC) analysis, and enhancing thermal stability.[2][3][4]
Core Principles of Silylation with BSA
BSA is a highly reactive and versatile reagent for introducing the trimethylsilyl (TMS) protecting group onto functional groups containing active hydrogens, such as hydroxyls (-OH), amines (-NH2), carboxylic acids (-COOH), and thiols (-SH).[2][5] The resulting silylated derivatives are typically less polar, more volatile, and more thermally stable than the parent compounds.[3] The byproducts of the reaction with BSA are volatile, which simplifies purification and minimizes interference in chromatographic analysis.[6][7]
The general reactivity of functional groups with BSA follows the order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1][6] This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.[1]
Mechanism of Action
The silylation reaction with BSA proceeds through a nucleophilic attack of a heteroatom (such as oxygen or nitrogen) on the electrophilic silicon atom of one of the TMS groups in BSA.[1][3] This concerted process involves the formation of a bimolecular transition state.[1][3] The reaction is driven to completion by the formation of the stable and volatile byproduct, N-(trimethylsilyl)acetamide.[1]
For substrates that are sterically hindered or less reactive, a catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[6][7][8] TMCS enhances the silyl (B83357) donor strength of BSA, allowing for the derivatization of challenging molecules like tertiary alcohols and secondary amines.[5][7]
Experimental Protocols
-
Preparation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as BSA is sensitive to moisture.[6][8]
-
Reaction Setup :
-
Reaction Conditions : Heat the reaction mixture at 60-80°C for 15-60 minutes.[1] The optimal time and temperature will depend on the specific substrate.
-
Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]
-
Work-up :
-
After the reaction is complete, cool the mixture to room temperature.
-
Excess silylating reagent can be quenched by the slow addition of methanol.[8]
-
For isolation, the reaction mixture can be diluted with a non-polar organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silylated product.[8]
-
-
Preparation : Follow the same anhydrous preparation steps as the general protocol.[8]
-
Reaction Setup :
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to 60-80°C.[8]
-
Monitoring and Work-up : Follow the same procedures for monitoring and work-up as described in the general protocol.[8]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the silylation of various functional groups using BSA.
Table 1: General Silylation Conditions with BSA
| Functional Group | Molar Excess of BSA | Catalyst | Temperature (°C) | Reaction Time (min) |
| Primary Alcohols | 2 - 5 | None | 60 | 15 - 30 |
| Secondary Alcohols | 3 - 7 | None or TMCS (1-5%) | 60 - 80 | 30 - 60 |
| Tertiary Alcohols | 5 - 10 | TMCS (5-10%) | 80 | 60 - 120 |
| Phenols | 2 - 4 | None | 60 | 15 - 30 |
| Carboxylic Acids | 2 - 3 | None | 60 | 15 - 30 |
| Primary Amines | 3 - 5 | None or TMCS (1-5%) | 60 - 80 | 30 - 60 |
| Amides | 5 - 10 | TMCS (10-20%) | 80 | 60 - 180 |
Table 2: Troubleshooting Guide for Low Silylation Yields
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Steric Hindrance | Increase reaction temperature; add a catalyst (TMCS); use a more polar solvent (e.g., pyridine).[8] |
| Insufficient Reagent | Increase the molar excess of BSA (up to 10-fold).[8] | |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents.[8] | |
| Incomplete Reaction | Reaction Time Too Short | Monitor the reaction progress and extend the time until completion.[8] |
| Reaction Temperature Too Low | Increase the reaction temperature to overcome the activation barrier.[8] |
Conclusion
N,O-Bis(trimethylsilyl)acetamide is a highly effective and versatile silylating agent with broad applications in organic synthesis and analytical chemistry.[1] Its ability to efficiently derivatize a wide range of functional groups under relatively mild conditions makes it an invaluable tool.[1] A thorough understanding of its mechanism of action, reactivity patterns, and optimal experimental conditions is crucial for its successful application in research and development.
References
Introduction to Silylation and the Tms-HT Mixture
An In-depth Technical Guide on the Core Role of HMDS and TMCS in Tms-HT Mixture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the this compound mixture, a widely used silylating agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). The guide details the individual and synergistic roles of its core components: Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS), typically in a pyridine (B92270) solvent. It outlines their chemical properties, reaction mechanisms, and provides detailed experimental protocols for their application in derivatization.
Silylation is a chemical derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. This process is crucial for the analysis of non-volatile or thermally labile compounds by GC-MS. The introduction of a TMS group increases the volatility, reduces the polarity, and enhances the thermal stability of the analyte.[1]
The this compound mixture, commercially available and also prepared in laboratories, is a potent silylating reagent. It typically consists of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine.[2][3][4][5] Common volumetric ratios for HMDS:TMCS:Pyridine are 2:1:10 and 3:1:9. This combination offers a synergistic effect, providing greater silylating power than its individual components.[1]
Core Components: Chemical Properties and Roles
The efficacy of the this compound mixture stems from the distinct yet complementary properties of its constituents.
| Component | Chemical Name | Formula | Boiling Point (°C) | Key Role in Mixture |
| HMDS | Hexamethyldisilazane | C₆H₁₉NSi₂ | 125-127 | Primary Silylating Agent (weak TMS donor) |
| TMCS | Trimethylchlorosilane | C₃H₉ClSi | 57-58 | Silylation Catalyst |
| Pyridine | Pyridine | C₅H₅N | 115 | Solvent and HCl Scavenger |
Hexamethyldisilazane (HMDS)
HMDS is an organosilicon compound that serves as the primary silylating agent in the this compound mixture.[1][6] It is a weak trimethylsilyl donor that reacts with active hydrogens found in functional groups such as hydroxyls (-OH), carboxylic acids (-COOH), amines (-NH₂), and thiols (-SH).[1][7][8] While it can be used alone, its reactions are often slow and may not proceed to completion, especially with sterically hindered molecules.[6][9][10] A key advantage of using HMDS is that its reaction byproduct is ammonia (B1221849) (NH₃), a volatile gas that can easily be removed from the reaction mixture.[6]
Trimethylchlorosilane (TMCS)
TMCS is a more reactive silylating agent than HMDS but is primarily used as a catalyst in the this compound mixture.[11][12][13][14] Its role is to increase the silylating potential of HMDS, enabling the derivatization of a broader range of compounds, including those that are poorly reactive with HMDS alone.[1] TMCS reacts with active hydrogens to produce hydrochloric acid (HCl) as a byproduct.[11]
Pyridine
Pyridine serves two critical functions in the this compound mixture. Firstly, it is an excellent anhydrous solvent for the sample and the silylating reagents.[1] Secondly, and more importantly, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated by TMCS.[11] This prevents the accumulation of acid, which could potentially cause degradation of the sample or the TMS derivatives, and it helps to drive the silylation reaction to completion.[1]
Synergistic Reaction Mechanism
The enhanced silylating power of the this compound mixture is a result of the synergistic interaction between HMDS and TMCS, facilitated by pyridine. The general mechanism is a nucleophilic attack on the silicon atom of the silyl (B83357) donor.[1]
The reaction proceeds as follows:
-
Activation: TMCS, being more reactive, can react with the analyte's active hydrogen, but more importantly, it can react with HMDS to form a more potent silylating intermediate. The pyridine solvent facilitates these reactions.
-
Silylation: The analyte's nucleophilic atom (e.g., oxygen in a hydroxyl group) attacks the electrophilic silicon atom of the silylating agent (HMDS or a TMCS-activated intermediate).
-
Byproduct Formation and Neutralization: When TMCS is involved, HCl is formed. Pyridine, acting as a base, immediately neutralizes the HCl to form pyridinium (B92312) chloride. The reaction with HMDS produces ammonia.[1][6] The formation of these byproducts helps to drive the reaction equilibrium towards the formation of the TMS derivative.
Caption: General Silylation Reaction Pathway with this compound.
Quantitative Data and Derivatization Efficiency
The this compound mixture is known for its high derivatization efficiency, often achieving quantitative or near-quantitative yields for a variety of functional groups. The table below summarizes the expected reactivity and efficiency for different classes of compounds.
| Compound Class | Functional Group | Reactivity with this compound | Expected Yield | Reference |
| Alcohols | -OH (primary, secondary) | High | Quantitative | [12] |
| Phenols | Ar-OH | High | Quantitative | [1] |
| Carboxylic Acids | -COOH | High | Quantitative | [1] |
| Amines | -NH₂, =NH | Moderate to High | Good to Quantitative | [1] |
| Amides | -CONH₂ | Moderate | Good | [1] |
| Sugars | Multiple -OH | High | Quantitative | [7] |
| Steroids/Sterols | -OH | High | Good to Quantitative | [1][7] |
| Amino Acids | -COOH, -NH₂, -OH, -SH | High | Good to Quantitative | [15] |
Note: Reaction efficiency can be influenced by factors such as steric hindrance around the functional group, reaction time, and temperature.
Detailed Experimental Protocol
The following protocol is a general guideline for the derivatization of a sample using a this compound-like mixture (HMDS:TMCS:Pyridine) for subsequent GC-MS analysis.
5.1. Materials and Reagents
-
Sample (1-10 mg)
-
This compound reagent (or a mixture of HMDS, TMCS, and Pyridine, e.g., in a 3:1:9 v/v ratio)[1]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane, if needed)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge (optional)
-
Nitrogen or argon gas for drying and providing an inert atmosphere
5.2. Derivatization Workflow
Caption: Step-by-step experimental workflow for this compound derivatization.
5.3. Detailed Steps
-
Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a stream of nitrogen or in a vacuum concentrator. The presence of water will deactivate the silylating reagents.[1]
-
Reagent Addition: Under anhydrous conditions (e.g., in a fume hood with low humidity or under an inert atmosphere), add an excess of the this compound reagent to the dried sample. A typical volume is 100-200 µL. An excess of reagent ensures the reaction goes to completion.[1]
-
Reaction: Tightly cap the vial and vortex thoroughly to dissolve the sample. For many compounds, the reaction is rapid and occurs at room temperature upon dissolution. For less reactive or sterically hindered compounds, heating the mixture at 60-80°C for 15-60 minutes can facilitate the reaction.[6][7]
-
Completion and Analysis: After the reaction is complete (which can be monitored by analyzing aliquots over time until the product peak area no longer increases), cool the vial to room temperature. A precipitate of ammonium chloride may form, which typically does not interfere with the analysis.[1][7] If desired, the sample can be centrifuged, and the supernatant transferred to a GC vial for injection.
Application in Drug Development and Metabolomics
The this compound mixture is invaluable in drug development and metabolomics research. It enables the analysis of a wide range of endogenous metabolites, such as amino acids, organic acids, sugars, and fatty acids, which are often involved in or affected by disease states and drug action. By converting these polar metabolites into volatile TMS derivatives, researchers can use GC-MS to obtain comprehensive metabolic profiles, aiding in biomarker discovery, disease diagnosis, and understanding the mechanism of action of drugs.[14][15]
Caption: Role of this compound in a typical metabolomics workflow.
Conclusion
The this compound mixture, a combination of HMDS, TMCS, and pyridine, is a powerful and versatile silylating agent. The synergistic action of its components—with HMDS as the primary TMS donor, TMCS as a catalyst, and pyridine as a solvent and acid scavenger—enables the efficient and often quantitative derivatization of a wide array of functional groups. This makes it an indispensable tool for researchers, scientists, and drug development professionals who rely on GC-MS for the analysis of non-volatile compounds, particularly in the field of metabolomics. Understanding the roles of each component and following proper experimental protocols are key to achieving reliable and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. General Silylation Procedures - Gelest [technical.gelest.com]
- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 14. gcms.cz [gcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of Tms-HT
Introduction
Tms-HT is a commercial trimethylsilylating reagent crucial for the derivatization of compounds in analytical chemistry, particularly for gas chromatography (GC).[1] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals. This compound is a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine.[2] The process of trimethylsilylation involves the replacement of active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) with a trimethylsilyl (B98337) (TMS) group. This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[3]
Physicochemical Properties
This compound is a colorless to light yellow or orange, clear to slightly cloudy liquid.[2] It is sensitive to moisture, heat, and air.[4][5] The quantitative properties of this compound are determined by its components.
Table 1: Physicochemical Properties of this compound Components
| Property | Hexamethyldisilazane (HMDS) | Trimethylchlorosilane (TMCS) | Pyridine |
| CAS Number | 999-97-3 | 75-77-4 | 110-86-1 |
| Molecular Formula | C6H19NSi2 | C3H9ClSi | C5H5N |
| Molecular Weight | 161.40 g/mol | 108.64 g/mol | 79.10 g/mol |
| Boiling Point | 125 °C | 57 °C | 115-117 °C |
| Density | 0.774 g/mL at 25 °C | 0.856 g/mL at 25 °C | 0.978 g/mL at 25 °C |
| Flash Point | 8 °C | -27 °C | 20 °C |
Safety and Handling Precautions
This compound is a hazardous mixture and requires strict safety protocols. It is a highly flammable, corrosive, and toxic liquid.[2]
GHS Hazard and Precautionary Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard | H225 | Highly flammable liquid and vapor. |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |
| H314 | Causes severe skin burns and eye damage. | |
| H351 | Suspected of causing cancer. | |
| H361 | Suspected of damaging fertility or the unborn child. | |
| H370 | Causes damage to organs. | |
| H372 | Causes damage to organs through prolonged or repeated exposure. | |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary | P201 | Obtain special instructions before use. |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| P233 | Keep container tightly closed. | |
| P260 | Do not breathe mist or vapors. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |
| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. |
Storage and Disposal
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It should be stored under an inert gas atmosphere and refrigerated (0-10°C).[5] Due to its moisture sensitivity, containers must be kept tightly sealed.[3] Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower. Call a poison center or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Protocols
This compound is primarily used for the derivatization of active hydrogen-containing compounds for GC analysis. The following is a general protocol for the trimethylsilylation of a sample containing hydroxyl groups (e.g., sugars, alcohols, steroids).
Materials
-
This compound reagent
-
Anhydrous solvent (e.g., pyridine, dichloromethane, hexane)
-
Sample containing the analyte
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Gas chromatograph with a suitable detector (e.g., FID, MS)
Derivatization Procedure
-
Sample Preparation: Weigh 1-10 mg of the sample into a dry reaction vial.[3] If the sample is in an aqueous solution, it must be evaporated to complete dryness as this compound is highly sensitive to moisture.[3][7] If necessary, dissolve the dried sample in a small volume of an appropriate anhydrous solvent.
-
Reagent Addition: In a chemical fume hood, add an excess of this compound to the sample. A general guideline is to use a 2:1 molar ratio of the silylating reagent to the active hydrogen in the sample.[3] For a 1 mg sample of a sugar, approximately 1 mL of this compound can be used.[8]
-
Reaction: Tightly cap the vial and shake or vortex to mix the contents. The reaction can often proceed at room temperature. For less reactive or sterically hindered hydroxyl groups, heating the mixture at 60-80°C for 20-60 minutes may be necessary to ensure complete derivatization.[8][9][10]
-
Sample Analysis: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of ammonium (B1175870) chloride may form; in this case, the supernatant can be directly injected into the gas chromatograph.[8]
-
Blank Preparation: A reagent blank, containing all components except the sample, should be prepared and analyzed alongside the samples to identify any potential interferences.[3]
Visualizations
Trimethylsilylation Reaction
The following diagram illustrates the general chemical reaction for the trimethylsilylation of a hydroxyl group using the components of this compound.
Caption: Trimethylsilylation of a hydroxyl group.
Experimental Workflow for GC Derivatization
This diagram outlines the step-by-step workflow for preparing a sample for GC analysis using this compound.
References
- 1. This compound | C9H28ClNSi3 | CID 44630080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | TCI AMERICA [tcichemicals.com]
- 6. Hexamethyldisilazane | 999-97-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. researchgate.net [researchgate.net]
The Genesis of a Synthetic Staple: A Technical Guide to the Discovery and Development of Silylation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This control prevents unwanted side reactions and enables the construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, silylation agents have emerged as indispensable workhorses for the protection of hydroxyls, amines, and other protic functional groups. This technical guide provides an in-depth exploration of the discovery and evolution of these versatile reagents, offering a comprehensive resource on their properties, applications, and the practical methodologies for their use.
A Historical Perspective: The Dawn of Silylation
The journey of silylation began in the mid-20th century, with early investigations into the reactivity of organosilicon compounds. The pioneering work of scientists such as Sauer, Mjorne, and Spier laid the groundwork for what would become a cornerstone of synthetic chemistry.
A pivotal moment in this early history was the development of methods to silylate sugars for analysis by gas chromatography. In 1963, Sweeley's simple and effective method using hexamethyldisilizane and trimethylchlorosilane in pyridine (B92270) revolutionized the analysis of carbohydrates, demonstrating the profound impact that silylation could have on analytical sciences.[1] This innovation paved the way for the broader application of silylation in enhancing the volatility and thermal stability of compounds for chromatographic analysis.
The field saw a significant advancement with the introduction of sterically hindered silylating agents. In 1972, E.J. Corey introduced the tert-butyldimethylsilyl (TBS) group, a development that dramatically expanded the utility of silyl (B83357) ethers as protecting groups in complex organic synthesis. The increased stability of the TBS ether compared to the earlier trimethylsilyl (B98337) (TMS) ether allowed for greater selectivity and orthogonality in synthetic strategies.
Classification and Properties of Silylation Agents
Silylation agents can be broadly classified based on their reactivity and the nature of the silyl group they introduce. The choice of agent is dictated by the specific requirements of the synthetic step, including the nature of the substrate, the desired stability of the silyl ether, and the conditions for its eventual removal.
Key Classes of Silylation Agents:
-
Silyl Halides: Primarily silyl chlorides (e.g., TMS-Cl, TES-Cl, TBS-Cl, TIPS-Cl), these are the most common and cost-effective silylating agents. Their reactivity is influenced by the steric bulk of the alkyl groups on the silicon atom.
-
Silyl Amides: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and are particularly effective for silylating hindered hydroxyl groups and for derivatization for gas chromatography.
-
Silyl Triflates: Silyl trifluoromethanesulfonates (e.g., TMS-OTf, TBS-OTf, TIPS-OTf) are exceptionally powerful silylating agents, capable of silylating even very unreactive alcohols.
-
Silyl Azides and Cyanides: These offer alternative reactivity profiles and are used in specific applications.
The reactivity of these agents is a critical consideration. For instance, silyl triflates are significantly more reactive than silyl chlorides, which in turn are generally more reactive than silyl amides. Within a class, steric hindrance plays a major role; for example, TMS-Cl is more reactive than the bulkier TBS-Cl.
Quantitative Data on Silylating Agents
The selection of an appropriate silylating agent and the corresponding protecting group is a critical decision in synthetic planning. The following tables provide quantitative data to aid in this selection process, focusing on the relative reactivity of silylating agents and the stability of the resulting silyl ethers.
| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | ~10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from various sources, providing a general trend of stability.
Experimental Protocols
The following are detailed methodologies for common silylation and deprotection procedures.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBS-Cl (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Derivatization of Steroids for GC-MS Analysis using BSTFA
Materials:
-
Steroid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Heating block or oven
-
GC vial with a screw cap and septum
Procedure:
-
Place the dried steroid extract in a GC vial.
-
Add 50 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60 °C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Applications in Drug Development and Synthesis
Silylating agents are instrumental in the synthesis of a wide array of pharmaceutical compounds. Their ability to provide robust protection under a variety of reaction conditions and to be selectively removed makes them invaluable in the construction of complex drug molecules.
A prominent example is the synthesis of Paclitaxel (Taxol®) , a potent anticancer agent. In several total and semi-synthetic routes to paclitaxel, silyl ethers are employed to protect the various hydroxyl groups on the complex baccatin (B15129273) III core. For instance, the C7 hydroxyl group is often protected as a triethylsilyl (TES) ether to allow for selective manipulations at other positions of the molecule. This protection strategy is crucial for the successful attachment of the C13 side chain, a key step in the synthesis.
Visualizing the Logic of Silylation
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to silylation agents.
Conclusion
From their humble beginnings as curiosities of organosilicon chemistry, silylation agents have evolved into indispensable tools for chemists across academia and industry. Their development has been driven by the relentless pursuit of greater selectivity, stability, and efficiency in chemical synthesis. For researchers and professionals in drug development, a deep understanding of the principles and practicalities of silylation is not merely beneficial but essential for the successful design and execution of complex synthetic strategies. The continued innovation in this field promises the advent of even more sophisticated and powerful silylating agents, further expanding the horizons of what is achievable in the world of molecular construction.
References
Tms-HT: A Technical Guide to its Chemical Properties, Composition, and Application in Silylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tms-HT is a widely utilized derivatization reagent in analytical chemistry, particularly for gas chromatography (GC). It is not a singular chemical entity but a potent silylating cocktail composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) dissolved in anhydrous pyridine (B92270). This guide provides an in-depth overview of the chemical properties of its components, the mechanism of silylation, and detailed experimental protocols for its application. The information is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent for method development and analytical procedures.
Chemical Composition and Properties of this compound Components
This compound is a composite reagent, and its reactivity stems from the synergistic action of its three components: hexamethyldisilazane (the primary silylating agent), trimethylchlorosilane (a catalyst), and pyridine (a solvent and acid scavenger). The chemical and physical properties of these individual components are crucial for understanding the handling, application, and safety considerations of this compound.
Hexamethyldisilazane (HMDS)
HMDS is an organosilicon compound that serves as the primary source of trimethylsilyl (B98337) (TMS) groups in the derivatization reaction.[1][2] It is a clear, colorless liquid with a faint ammonia-like odor.[1]
Table 1: Chemical and Physical Properties of Hexamethyldisilazane (HMDS)
| Property | Value |
| Molecular Formula | C6H19NSi2 |
| Molecular Weight | 161.39 g/mol [3][4] |
| Boiling Point | 126 °C[1] |
| Density | 0.774 g/cm³ |
| Solubility | Miscible with acetone, benzene, ethyl ether, heptane, and perchloroethylene.[2] |
| Refractive Index | 1.4070[2] |
Trimethylchlorosilane (TMCS)
TMCS is a vital catalyst in the this compound mixture, significantly enhancing the silylating power of HMDS.[4] It is a colorless, fuming liquid with a pungent odor.[5][6]
Table 2: Chemical and Physical Properties of Trimethylchlorosilane (TMCS)
| Property | Value |
| Molecular Formula | C3H9ClSi |
| Molecular Weight | 108.64 g/mol [6] |
| Boiling Point | 57.6 °C[7] |
| Density | 0.854 g/cm³ at 25 °C[5] |
| Solubility | Decomposes in water.[5] |
| Flash Point | -27 °C[7] |
Pyridine
Pyridine serves as the solvent in the this compound reagent and plays a crucial role as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct of the reaction, which drives the equilibrium towards product formation.[4][8] It is a colorless to light yellow liquid with a characteristic nauseating, fish-like odor.[8][9]
Table 3: Chemical and Physical Properties of Pyridine
| Property | Value |
| Molecular Formula | C5H5N |
| Molecular Weight | 79.10 g/mol [8] |
| Boiling Point | 115.5 °C[8] |
| Density | 0.9819 g/cm³ at 20 °C[8] |
| Solubility | Very soluble in water, alcohol, ether, and benzene.[8] |
| pKa | 5.19[8] |
Mechanism of Trimethylsilylation
The primary function of this compound is to replace active hydrogen atoms in functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH) with a trimethylsilyl (TMS) group. This process, known as trimethylsilylation, increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.[8][9]
The reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of TMCS. Pyridine facilitates this by acting as a base, accepting the proton from the hydroxyl group and neutralizing the HCl produced. HMDS then regenerates the active silylating species. The overall reaction is a synergistic process where TMCS acts as a catalyst to enhance the reactivity of HMDS.[4][8]
Caption: General reaction of trimethylsilylation with this compound.
Experimental Protocols
The following are generalized protocols for the derivatization of common analytes using this compound. It is important to note that optimization of reaction time, temperature, and reagent volume may be necessary for specific applications. All procedures should be carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.
Derivatization of Sugars for GC Analysis
This protocol is adapted from the method developed by Sweeley et al. (1963) for the silylation of sugars.[10]
Methodology:
-
Sample Preparation: Place approximately 1-10 mg of the carbohydrate sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, by lyophilization.
-
Reagent Addition: Add 1.0 mL of this compound reagent to the dried sample.
-
Reaction: Tightly cap the vial and shake vigorously for 30 seconds to dissolve the sample.
-
Incubation: Let the mixture stand at room temperature for 5 minutes. For some sterically hindered sugars, gentle heating (e.g., 60-70 °C) for 15-30 minutes may be required.
-
Analysis: After cooling to room temperature, a fine precipitate of ammonium (B1175870) chloride may form.[8] The supernatant can be directly injected into the gas chromatograph.
Derivatization of Steroids for GC-MS Analysis
This protocol provides a general procedure for the silylation of steroids, which often contain hydroxyl and ketone functional groups.
Methodology:
-
Sample Preparation: Place 1-2 mg of the steroid sample in a clean, dry reaction vial. Ensure the sample is free of moisture.
-
Reagent Addition: Add 200 µL of this compound to the vial.
-
Reaction: Securely cap the vial and vortex for 1 minute.
-
Incubation: Heat the vial at 70-80 °C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature. The clear supernatant is then ready for injection into the GC-MS system.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for sample derivatization using this compound prior to GC analysis.
Caption: A typical workflow for this compound derivatization.
Safety and Handling
This compound and its components are hazardous materials and must be handled with appropriate safety precautions. The mixture is flammable, corrosive, and moisture-sensitive.[3][8] It can cause severe skin burns and eye damage, and is harmful if inhaled or swallowed.[1][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
Conclusion
This compound is a powerful and versatile silylating reagent essential for the GC analysis of a wide range of compounds containing active hydrogens. A thorough understanding of the chemical properties of its components—HMDS, TMCS, and pyridine—along with the mechanism of silylation and appropriate experimental protocols, is critical for its effective and safe use in a research and development setting. The information and protocols provided in this guide serve as a comprehensive resource for scientists and professionals in the field of analytical chemistry and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
Trimethylsilylation in Gas Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethylsilylation (TMS), a cornerstone derivatization technique in gas chromatography (GC). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful analytical tool. This guide will delve into the core principles of trimethylsilylation, detail the reagents and protocols involved, and explore its diverse applications across various scientific disciplines.
Introduction to Trimethylsilylation in GC
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, many molecules of interest, particularly in biological and pharmaceutical research, are non-volatile due to the presence of polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1] These groups can lead to poor chromatographic performance, including broad, tailing peaks and low detector response.[1]
Trimethylsilylation is a derivatization process that chemically modifies these polar analytes by replacing the active hydrogen atoms with a non-polar trimethylsilyl (B98337) (TMS) group [-Si(CH₃)₃].[2][3] This conversion into TMS derivatives significantly increases the volatility and thermal stability of the compounds, making them amenable to GC analysis.[4] The key benefits of this technique include:
-
Increased Volatility: By replacing polar functional groups with nonpolar TMS groups, intermolecular hydrogen bonding is eliminated, which in turn reduces the boiling point of the analyte.[1]
-
Enhanced Thermal Stability: The resulting TMS derivatives are often more stable at the high temperatures required for GC analysis.[1]
-
Improved Chromatographic Results: Derivatization leads to sharper, more symmetrical peaks and better separation of analytes from the sample matrix.[1]
The Chemistry of Trimethylsilylation
The fundamental reaction in trimethylsilylation involves the reaction of a silylating agent with a compound containing an active hydrogen. The silylating reagent donates a TMS group, which replaces the active hydrogen on functional groups like hydroxyls, carboxyls, amines, and thiols.[4]
The general order of ease of derivatization for various functional groups with a given silylating reagent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide .[5] Steric hindrance also plays a significant role; for example, primary alcohols react more readily than secondary or tertiary alcohols.[5]
Common Trimethylsilylating Reagents
A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups to be derivatized and the overall sample matrix.[6]
| Reagent | Abbreviation | Key Characteristics & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. Its byproducts are highly volatile and typically do not interfere with the analysis.[1] Often used with a catalyst like TMCS for derivatizing sterically hindered groups.[1] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly reactive silylating reagent, considered one of the most volatile.[7][8] It is effective for a wide range of functional groups including hydroxyls, carboxyls, amines, and thiols.[4] |
| Trimethylchlorosilane | TMCS | Generally used as a catalyst in combination with other silylating reagents like BSTFA to enhance their reactivity, especially for hindered or less reactive functional groups.[1][2] It is not typically used on its own for derivatization.[2] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards nitrogenous compounds like amino acids and amides, as well as compounds with hydroxyl or carboxyl groups.[6] |
| N-Trimethylsilylimidazole | TMSI | A common reagent for targeting hydroxyl and carboxylic acid groups.[2] It can also be used for phenols and thiols.[2] |
Experimental Protocols
Successful trimethylsilylation requires careful attention to the experimental protocol. Key factors to consider include the choice of reagent, solvent, reaction temperature, and time.[5] Anhydrous (dry) conditions are crucial as silylating reagents are sensitive to moisture.[9]
General Protocol for Trimethylsilylation
The following is a general workflow for a typical trimethylsilylation procedure. Specific conditions will vary depending on the analyte and sample matrix.
Example Protocol: Derivatization of Steroids
For the determination of steroid estrogens, a common approach involves derivatization with BSTFA.[10] While traditional methods often require heating, some studies have shown effective derivatization at room temperature.[10]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous)
-
Sample containing steroid estrogens
Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA.
-
Vortex the mixture for 1 minute.
-
Incubate at 70°C for 30 minutes.[10]
-
Cool to room temperature.
-
Inject an aliquot into the GC-MS system for analysis.
Example Protocol: Two-Step Derivatization for Metabolomics
For comprehensive metabolite profiling, a two-step derivatization is often employed to effectively derivatize both keto/aldehyde groups and other active hydrogens.[7][11]
Step 1: Methoximation This step converts aldehyde and keto groups into their methoxime derivatives, which prevents the formation of multiple tautomeric isomers during the subsequent silylation.[7][8]
Step 2: Trimethylsilylation This step derivatizes the remaining active hydrogens on hydroxyl, carboxyl, thiol, and amine groups.[7][8]
Materials:
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Procedure:
-
Dry the sample extract completely.
-
Add 20 µL of MeOx solution (e.g., 20 mg/mL in pyridine).
-
Incubate at 37°C for 90 minutes with shaking.[8]
-
Add 20 µL of MSTFA.
-
Incubate at 37°C for 30 minutes with shaking.[8]
-
The sample is now ready for GC-MS analysis.
Applications of Trimethylsilylation in GC
The versatility of trimethylsilylation has led to its widespread adoption in numerous fields.
Metabolomics
Trimethylsilylation is a cornerstone of GC-MS-based metabolomics for the comprehensive profiling of small molecules in biological samples.[12] It enables the analysis of a wide range of metabolites, including amino acids, organic acids, sugars, and fatty acids.[11] Both manual and automated derivatization protocols have been developed to improve reproducibility and throughput.[12]
Drug Development and Analysis
In the pharmaceutical industry, trimethylsilylation is used for the analysis of drugs and their metabolites.[4] This is crucial for pharmacokinetic studies, quality control, and the identification of metabolic pathways.[4]
Steroid and Hormone Analysis
The analysis of steroid hormones in biological fluids is a common application of trimethylsilylation in clinical and anti-doping laboratories.[13] Derivatization is essential to achieve the necessary volatility and sensitivity for detecting these compounds at low concentrations.[13] For instance, a mixture of MSTFA, NH₄I, and dithiothreitol (B142953) (DTT) is often used for the sensitive detection of steroids.[13]
Troubleshooting and Considerations
While powerful, trimethylsilylation is not without its challenges. Incomplete derivatization, the presence of moisture, and the formation of artifacts can all impact the quality of the results.[14]
-
Incomplete Derivatization: This can lead to peak tailing and poor reproducibility.[14] Optimizing the reaction time, temperature, and reagent-to-analyte ratio is crucial.[5]
-
Moisture: Water in the sample or reagents will preferentially react with the silylating agent, reducing its effectiveness and potentially hydrolyzing the newly formed TMS derivatives.[15]
-
Artifact Formation: Under certain conditions, unexpected side reactions can occur, leading to the formation of artifact peaks in the chromatogram. Careful selection of reagents and reaction conditions can help minimize this issue.
Conclusion
Trimethylsilylation is an indispensable derivatization technique for gas chromatography, enabling the analysis of a vast array of otherwise non-volatile compounds. By understanding the underlying chemistry, selecting the appropriate reagents, and carefully optimizing the experimental protocol, researchers can unlock the full potential of GC for their analytical needs. This guide provides a solid foundation for both new and experienced users to successfully implement trimethylsilylation in their laboratories for applications ranging from fundamental research to drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dioxin20xx.org [dioxin20xx.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
Tms-HT for the Analysis of Hydroxyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of High-Throughput Trimethylsilylation (Tms-HT), a powerful derivatization technique for the analysis of hydroxyl-containing compounds. This method is particularly valuable in drug discovery and development, where rapid and efficient analysis of numerous samples is paramount. By converting polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers, this compound facilitates sensitive and reproducible analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of Trimethylsilylation (TMS)
The fundamental principle of trimethylsilylation is the replacement of an active hydrogen atom in a polar functional group, such as a hydroxyl group (-OH), with a trimethylsilyl group [-Si(CH₃)₃].[1] This chemical modification imparts several advantageous properties to the analyte, making it more amenable to GC-MS analysis.
Key advantages of TMS derivatization include:
-
Increased Volatility: The replacement of the polar -OH group with the nonpolar TMS group reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound.[2] This is crucial for its elution from the GC column.
-
Enhanced Thermal Stability: TMS ethers are generally more thermally stable than their corresponding parent alcohols, preventing degradation at the high temperatures of the GC injector and column.[3]
-
Improved Chromatographic Separation: Derivatization reduces the polarity of the analytes, leading to more symmetrical peak shapes and better resolution on common nonpolar GC columns.[4]
-
Characteristic Mass Spectra: The presence of the TMS group often leads to predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation.
The general reaction for the trimethylsilylation of a hydroxyl group can be represented as:
R-OH + TMS-X → R-O-TMS + HX
Where R is an organic moiety and TMS-X is a silylating agent.
High-Throughput (HT) Integration
In the context of drug development, from initial hit identification to metabolic profiling, the ability to analyze a large number of samples quickly and reliably is essential. This compound leverages automation and optimized protocols to apply TMS derivatization in a high-throughput manner. This is often achieved through the use of robotic liquid handlers for precise reagent dispensing and multi-well plates for parallel sample processing.[1] The goal is to minimize manual steps, reduce variability, and increase sample throughput.[1]
Key Silylating Reagents for this compound
A variety of silylating agents are available, each with different reactivities and applications. The choice of reagent depends on the nature of the hydroxyl compound, the presence of other functional groups, and the desired reaction conditions.[5]
| Reagent | Acronym | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and versatile silylating agent. Its byproducts are volatile and do not interfere with the analysis.[6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most volatile silylating reagents, making it ideal for trace analysis.[2] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSTFA to increase their reactivity, especially for hindered hydroxyl groups.[5] |
| Hexamethyldisilazane | HMDS | A less reactive and more economical silylating agent, often used with a catalyst.[3] |
| N-Trimethylsilylimidazole | TMSI | A very strong silylating agent, particularly effective for carbohydrates and other highly polar compounds.[4] |
Experimental Protocols for this compound
The following protocols are generalized and may require optimization based on the specific analytes and matrix.
General Protocol for Apolar Hydroxyl Compounds in Solution
This protocol is suitable for relatively non-polar small molecules containing hydroxyl groups.
Materials:
-
Sample containing the hydroxyl compound dissolved in an aprotic solvent (e.g., dichloromethane, hexane).[6]
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Anhydrous Pyridine (B92270) (optional, as a catalyst).[6]
-
GC vials with inserts.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Transfer an appropriate volume of the sample solution (e.g., 100 µL) into a GC vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of a suitable aprotic solvent.
-
Reagent Addition: Add the silylating reagent mixture. A common approach is to add a 2:1 molar excess of the silylating reagent relative to the active hydrogens in the sample.[5] For a typical sample concentration, adding 50-100 µL of BSTFA + 1% TMCS is a good starting point.[7]
-
Reaction: Tightly cap the vial and heat at a controlled temperature, typically between 60°C and 80°C, for 30 to 60 minutes.[3][6] The optimal time and temperature should be determined experimentally.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Two-Step Protocol for Complex Biological Samples (e.g., Metabolomics)
For complex matrices containing carbonyl groups in addition to hydroxyl groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives from tautomers.[2][7]
Materials:
-
Lyophilized biological extract.
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).[7]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Heating block or shaker incubator.
Procedure:
-
Methoximation:
-
Trimethylsilylation:
-
Analysis: Cool the sample to room temperature and transfer to a GC vial for analysis.
Data Presentation: Quantitative Parameters for TMS Derivatization
The following table summarizes typical reaction conditions for the trimethylsilylation of various hydroxyl-containing compounds. These values should be used as a starting point for method development.
| Compound Class | Silylating Reagent(s) | Temperature (°C) | Time (min) | Notes |
| Simple Alcohols | BSTFA or MSTFA | Room Temperature - 60 | 15 - 30 | Primary alcohols react faster than secondary and tertiary alcohols.[5] |
| Phenols | BSTFA + 1% TMCS | 60 - 75 | 30 - 60 | The presence of a catalyst like TMCS is often beneficial.[5] |
| Carboxylic Acids | BSTFA or MSTFA | 60 - 80 | 30 - 60 | Both the hydroxyl and carboxyl groups will be silylated. |
| Sugars (in aprotic solvent) | TMSI or HMDS/TMCS/Pyridine | 60 - 80 | 30 - 120 | Sugars often require more forcing conditions or more potent silylating agents due to multiple hydroxyl groups. A two-step methoximation-silylation is common.[2][3] |
| Steroids | MSTFA or BSTFA + TMCS | 60 - 100 | 30 - 120 | Sterically hindered hydroxyl groups on the steroid backbone may require higher temperatures and longer reaction times.[3][8] |
Mandatory Visualizations
General Workflow for this compound Analysis
Caption: Automated workflow for this compound analysis of hydroxyl compounds.
Trimethylsilylation Reaction of a Hydroxyl Group
Caption: Chemical transformation during trimethylsilylation of a hydroxyl group.
Role of this compound in the Drug Development Pipeline
Caption: Integration of this compound in various stages of drug development.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. dioxin20xx.org [dioxin20xx.org]
An In-depth Technical Guide to Derivatization for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of derivatization in gas chromatography (GC), a critical technique for the analysis of non-volatile or thermally labile compounds. By chemically modifying analytes, derivatization enhances their volatility, improves thermal stability, and increases detection sensitivity, making them amenable to GC analysis.[1][2] This is particularly crucial in drug development and various scientific research fields where precise quantification and identification of a wide range of molecules are paramount.
Core Principles of Derivatization in GC
Gas chromatography is fundamentally suited for the analysis of volatile and thermally stable compounds.[1] However, many molecules of biological and pharmaceutical significance, such as amino acids, fatty acids, steroids, and many drugs, possess polar functional groups (e.g., -OH, -COOH, -NH2, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures of the GC inlet and column.[3][4] Derivatization addresses this by replacing the active hydrogen in these functional groups with a less polar, more stable chemical moiety.[3]
The primary objectives of derivatization are:
-
Increased Volatility: By masking polar functional groups, intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point of the analyte, allowing it to transition into the gas phase at lower temperatures.[1][2]
-
Improved Thermal Stability: The resulting derivatives are often more stable at elevated temperatures, preventing on-column degradation and ensuring accurate analysis.[5]
-
Enhanced Detectability: Derivatization can introduce specific chemical groups that significantly improve the response of certain detectors. For instance, halogenated derivatives exhibit a strong signal in an electron capture detector (ECD).[1]
-
Improved Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks by reducing interactions between the analyte and the stationary phase, resulting in better resolution and more accurate quantification.[6]
The three main types of derivatization reactions used in gas chromatography are silylation, acylation, and alkylation.[1]
Comparative Analysis of Derivatization Methods
The choice of derivatization reagent and method is critical and depends on the analyte's functional groups, the desired sensitivity, and the analytical instrumentation available. The following tables provide a comparative summary of common derivatization reagents, their reaction conditions, and reported efficiencies for various classes of compounds.
Table 1: Silylation Reagents
Silylation is the most common derivatization technique in GC and involves the replacement of an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7]
| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Cannabinoids | With 1% TMCS, 70°C for 60 min | High recoveries, though can be matrix-dependent. | Byproducts are volatile and may not interfere with analysis.[1] |
| Steroids | With TMCS/NH4I, 60°C for 30 min | Yields can be improved with catalysts.[8] | Moisture sensitive; derivatives can be less stable than TBDMS derivatives.[3] | |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Amino Acids | With MeOX/pyridine (B92270), 37°C for 120 min | Generally provides high yields for a wide range of amino acids. | Byproducts are very volatile, making it suitable for trace analysis.[1] |
| Cannabinoids | 60°C for 30 min | Efficient for both acidic and neutral cannabinoids.[9] | Often used in metabolomics due to its effectiveness with a broad range of compounds.[10] | |
| MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide) | Amino Acids | 100°C for 4 hours in acetonitrile (B52724) | Good yields, producing stable derivatives.[3] | TBDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[1] |
| Steroids | 60-80°C for 20-60 min | Can provide quantitative derivatization.[11] | Larger silyl group can increase retention times.[12] |
Table 2: Acylation Reagents
Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride (B1165640) or an acyl halide. This method is effective for compounds containing amino, hydroxyl, and thiol groups.[13]
| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |
| TFAA (Trifluoroacetic Anhydride) | Amphetamines | 70°C for 30 min | Can provide high yields for primary and secondary amines.[14] | Byproducts are acidic and may need to be removed prior to analysis.[13] |
| Neurotransmitters | 60-100°C for 15-60 min | Effective for catecholamines and other biogenic amines. | Introduction of fluorine atoms enhances ECD sensitivity.[15] | |
| PFPA (Pentafluoropropionic Anhydride) | Amphetamines | 70°C for 30 min | Generally provides the best sensitivity among common acylation reagents for amphetamines.[14] | Highly volatile derivatives may not be suitable for all applications.[15] |
| Cocaine Metabolites | Room temperature to 60°C | Effective for derivatizing hydroxyl and amino groups.[15] | Acidic byproducts are formed.[13] | |
| HFBA (Heptafluorobutyric Anhydride) | Amphetamines | 70°C for 30 min | Good derivatization yields, but may be less sensitive than PFPA.[14] | Often used in drug of abuse testing.[6] |
| Cannabinoids | 65°C for 60 min | Can be used for cannabinoids, though silylation is more common. | Acidic byproducts require removal.[13] |
Table 3: Alkylation Reagents
Alkylation involves the addition of an alkyl group to an active hydrogen. This is a common method for derivatizing acidic compounds like carboxylic acids and phenols.[1]
| Reagent | Analyte Class | Typical Reaction Conditions | Derivatization Yield/Efficiency | Key Considerations |
| BF3-Methanol (Boron Trifluoride in Methanol) | Fatty Acids | 60-100°C for 5-60 min | One of the most common and effective methods for preparing fatty acid methyl esters (FAMEs).[16][17] | BF3 is toxic and moisture-sensitive.[16] |
| TMAH (Tetramethylammonium Hydroxide) | Fatty Acids | On-column methylation in the GC inlet | Can provide rapid and quantitative methylation. | Can be harsh and may cause degradation of some analytes. |
| PFBBr (Pentafluorobenzyl Bromide) | Carboxylic Acids, Phenols | Room temperature to 60°C | Forms PFB esters, which are highly sensitive with an ECD.[18] | Often used for trace analysis of acidic compounds. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for the derivatization of common analyte classes.
Protocol 1: Silylation of Amino Acids with MTBSTFA[3][21]
-
Sample Preparation: A 50-100 µL aliquot of the amino acid standard or sample extract is placed in a reaction vial and dried completely under a stream of nitrogen or by lyophilization. It is crucial to remove all moisture as silylating reagents are moisture-sensitive.[3]
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to the dried residue.[19]
-
Reaction: Tightly cap the vial and heat at 100°C for 4 hours in a heating block or oven.[3] For some amino acids, a lower temperature of 70°C for 30 minutes may be sufficient.[19]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Protocol 2: Esterification of Fatty Acids with BF3-Methanol[18][22]
-
Sample Preparation: Place 1-25 mg of the lipid extract or fatty acid sample into a reaction vessel. If the sample is in an aqueous solution, it must be dried first.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol (B129727) to the sample.
-
Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes.
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[16]
-
Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC analysis.
Protocol 3: Silylation of Cannabinoids with MSTFA[11]
-
Sample Preparation: A 200 µL aliquot of the cannabinoid extract is transferred to an autosampler vial.
-
Reagent Addition: Add 200 µL of a 10% (v/v) solution of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in ethyl acetate.
-
Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.
Protocol 4: Derivatization of Steroids with BSTFA and TMCS[9]
-
Sample Preparation: The dried steroid extract is placed in a reaction vial.
-
Reagent Addition: Add 50 µL of pyridine and 150 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample can be injected directly into the GC-MS.
Visualization of Workflows and Logical Relationships
Understanding the derivatization process and its context within a larger analytical workflow is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: A generalized workflow for the analysis of biological samples using GC-MS with a derivatization step.
Caption: A logical decision tree for selecting an appropriate derivatization strategy based on analyte properties.
Caption: The role of derivatization in the GC-MS analysis of drug metabolites, particularly after Phase II conjugation.
Conclusion
Derivatization is an indispensable tool in gas chromatography for the analysis of a wide array of compounds that are otherwise not amenable to this powerful analytical technique. For researchers, scientists, and professionals in drug development, a thorough understanding of the principles of derivatization, the different types of reagents, and their appropriate application is essential for obtaining accurate and reliable results. The choice of derivatization strategy should be carefully considered based on the chemical nature of the analyte, the required sensitivity, and the overall analytical workflow. By following well-defined and optimized protocols, derivatization enables the robust and sensitive quantification of critical molecules, thereby supporting advancements in science and medicine.
References
- 1. gcms.cz [gcms.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. chromtech.com [chromtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 14. researchgate.net [researchgate.net]
- 15. jfda-online.com [jfda-online.com]
- 16. benchchem.com [benchchem.com]
- 17. Derivatization techniques for free fatty acids by GC [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Trimethylsilyl (TMS) Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the profiling and quantification of fatty acids in various matrices, including biological fluids, tissues, and food products. However, the direct analysis of free fatty acids by GC-MS is hampered by their low volatility and the polar nature of their carboxyl group, which can lead to poor chromatographic peak shape, thermal degradation, and inaccurate quantification.[1] To overcome these limitations, a derivatization step is essential to convert fatty acids into more volatile and thermally stable derivatives.[2]
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxylic acid group with a nonpolar trimethylsilyl (B98337) (TMS) group.[3] This process, which forms a trimethylsilyl ester, significantly increases the volatility of the fatty acid, making it amenable to GC analysis. The resulting TMS derivatives are generally less polar and more thermally stable, leading to improved chromatographic resolution and sensitivity.[3]
This application note provides a detailed protocol for the derivatization of fatty acids using TMS-HT, a reagent solution composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine.[4] For comparative purposes, protocols for other common silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also presented.
Principle of Silylation
The silylation of a fatty acid involves the reaction of a silylating agent with the acidic proton of the carboxylic acid functional group. In the case of this compound, hexamethyldisilazane (HMDS) acts as the primary TMS donor, while trimethylchlorosilane (TMCS) serves as a catalyst to increase the reactivity of the silylating agent.[3] Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion. The overall reaction is a nucleophilic attack on the silicon atom of the silyl (B83357) donor, resulting in the formation of a TMS ester and byproducts.[3]
Experimental Protocols
Important Safety Considerations:
-
Silylating reagents are highly sensitive to moisture and should be handled under anhydrous conditions.[1][5]
-
These reagents can be harmful and should be used in a well-ventilated fume hood. Always consult the Material Safety Data Sheet (MSDS) before use.[3]
-
Prepare a reagent blank (all components except the sample) to identify any potential contamination.
Protocol 1: Derivatization of Fatty Acids using this compound
This protocol is adapted from general procedures for silylation using HMDS and TMCS mixtures.[3][4]
Materials:
-
Dried fatty acid sample (1-10 mg) or lipid extract
-
This compound reagent (Hexamethyldisilazane and Trimethylchlorosilane in Anhydrous Pyridine)[4]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) (optional)
-
Micro-reaction vials (5 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or oven
-
Nitrogen or argon gas for evaporation
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[5] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen or argon.
-
Place 1-10 mg of the dried sample into a micro-reaction vial. If desired, the sample can be dissolved in a small volume of an anhydrous solvent.
-
-
Derivatization Reaction:
-
Add an excess of the this compound reagent to the sample vial. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[3] For a 10 mg sample of fatty acids, adding 1 mL of this compound is typically sufficient.[4]
-
Tightly cap the vial and vortex for 30 seconds.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 5-10 minutes.[4] For sterically hindered or less reactive fatty acids, heating the mixture at 60°C for 20-30 minutes may be necessary to ensure complete derivatization.
-
To determine the optimal reaction time, analyze aliquots at different time intervals until the peak area of the derivatized fatty acid no longer increases.
-
-
Sample Analysis:
-
After cooling to room temperature, the supernatant can be directly injected into the GC-MS system.
-
If a precipitate (ammonium chloride) forms, centrifuge the vial and inject an aliquot of the clear supernatant.
-
It is recommended to analyze the derivatized samples within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time.[5]
-
Protocol 2: Derivatization of Fatty Acids using BSTFA with 1% TMCS
This is a widely used alternative protocol for the silylation of fatty acids.[1][6]
Materials:
-
Dried fatty acid sample (e.g., 1 mg/mL in an aprotic solvent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Place 100 µL of the fatty acid sample (e.g., in acetonitrile) into an autosampler vial. Ensure the sample is free of water.
-
-
Reagent Addition:
-
Add 50 µL of BSTFA with 1% TMCS to the vial. This provides a significant molar excess of the reagent.[1]
-
-
Derivatization Reaction:
-
Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes in an oven or heating block.[1] The optimal temperature and time may vary depending on the specific fatty acids.
-
-
Sample Analysis:
-
After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added to achieve the desired concentration for GC-MS analysis.[1]
-
The sample is now ready for injection.
-
Data Presentation
The choice of derivatization method can influence the accuracy and precision of fatty acid quantification. The following tables summarize key quantitative parameters from comparative studies of different derivatization methods.
Table 1: Comparison of Silylating Agent Characteristics
| Silylating Agent | Abbreviation | Key Characteristics | By-product Volatility |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A versatile, general-purpose reagent that reacts rapidly and often more completely than other silylating agents.[7] | High; by-products are more volatile than those of many other reagents, reducing chromatographic interference.[7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful silylating agents; its by-products are highly volatile, making it ideal for trace analysis.[7][8] | Very High[7] |
| Hexamethyldisilazane + Trimethylchlorosilane | HMDS + TMCS | A potent silylating mixture with greater derivatizing potential than HMDS alone.[3] | By-products include ammonia (B1221849) and HCl (neutralized by pyridine), which are generally volatile. |
Table 2: Performance Data for Fatty Acid Derivatization Methods
| Derivatization Method | Analyte(s) | Recovery Rate (%) | Reproducibility (%RSD) | Reference |
| Base-catalyzed followed by TMS-DM | Various Fatty Acids in Bakery Products | 90 - 106 | < 4% (Intra-day), < 6% (Inter-day) | [9] |
| DCM/MSTFA | Fatty Acids from Latent Print Residues | 20 - 30 | Not Specified | [8] |
| Automated TMSH | 33 Fatty Acid Standards | Not Specified | < 20% (acceptable), < 10% (superb) | [10] |
| Automated Online MSTFA | 14 Amino Acids (as a proxy for derivatization efficiency) | Not Specified | Average of 5.85% | [11] |
Note: TMS-DM ((Trimethylsilyl)diazomethane) and TMSH (Trimethylsulfonium hydroxide) are alkylating agents that form methyl esters, not TMS esters, but are included for comparison of quantitative performance in fatty acid analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound derivatization of fatty acids.
Caption: Silylation of a fatty acid to a TMS ester.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tms-HT in Gas Chromatography Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tms-HT Derivatization
This compound is a potent trimethylsilylating reagent formulation designed for the derivatization of a wide array of compounds prior to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It is a premixed solution of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine (B92270).[1][2] The primary application of this compound is to increase the volatility and thermal stability of polar analytes by replacing active hydrogen atoms in functional groups such as hydroxyls, carboxyls, amines, and thiols with a non-polar trimethylsilyl (B98337) (TMS) group.[2][3] This process of silylation is crucial for the successful chromatographic separation and detection of many biologically and pharmaceutically relevant molecules that would otherwise exhibit poor peak shape or thermal degradation.[3]
The reagent mixture is highly effective due to the synergistic action of its components. HMDS serves as the primary silylating agent, while TMCS acts as a catalyst, enhancing the reactivity of HMDS and enabling the derivatization of sterically hindered and less reactive functional groups.[4][5] Pyridine functions as a solvent and an acid scavenger, driving the reaction to completion.[2]
General Workflow for this compound Derivatization
The following diagram outlines the typical experimental workflow for sample preparation using this compound.
Mechanism of Silylation with this compound
The silylation reaction with this compound involves the nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent. The presence of TMCS as a catalyst facilitates this process. The pyridine in the mixture acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the formation of the TMS derivative.
Application Notes and Protocols
Derivatization of Steroids
For steroids containing ketone groups, a two-step derivatization process involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from enol forms.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh or pipette the steroid standard or extracted sample into a reaction vial. If the sample is in a solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Methoximation (for ketosteroids):
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Seal the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of this compound to the vial.
-
Seal the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Analysis: The supernatant can be directly injected into the GC-MS system. A precipitate of ammonium chloride may form, which typically does not interfere with the analysis.[2]
Quantitative Data for Steroid Derivatization:
| Parameter | Typical Value/Range | Reference(s) |
| Sample Amount | 1-10 mg | [2] |
| Methoximation Reagent | 20 mg/mL Methoxyamine HCl in Pyridine | [6] |
| Methoximation Volume | 50 µL | |
| Methoximation Temperature | 60°C | |
| Methoximation Time | 60 minutes | |
| This compound Volume | 100 µL | |
| Silylation Temperature | 70°C | |
| Silylation Time | 30 minutes | |
| Expected Yield | High (quantitative) | [7] |
Derivatization of Phenols
Phenolic compounds are readily derivatized using this compound to improve their volatility for GC analysis.
Experimental Protocol:
-
Sample Preparation: Transfer the phenol-containing sample or extract into a reaction vial. Ensure the sample is free of water by evaporating to dryness if necessary.
-
Derivatization:
-
Add 100 µL of this compound to the dried sample.
-
Seal the vial and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. For sterically hindered phenols, heating at 60-70°C for 20-30 minutes may be required.[2]
-
-
Analysis: The resulting solution can be directly analyzed by GC-MS.
Quantitative Data for Phenol Derivatization:
| Parameter | Typical Value/Range | Reference(s) |
| Sample Amount | 1-10 mg | [2] |
| This compound Volume | 100 µL | |
| Reaction Temperature | Room Temperature to 70°C | [2] |
| Reaction Time | 15-30 minutes | [2] |
| Expected Yield | High (quantitative) | [8] |
Derivatization of Fatty Acids
While fatty acids are often analyzed as their methyl esters (FAMEs), silylation with this compound to form TMS esters is an effective alternative, especially when other functional groups are present.[9]
Experimental Protocol:
-
Sample Preparation: Place the fatty acid sample or lipid extract into a reaction vial. The sample must be anhydrous.[9]
-
Derivatization:
-
Add 100 µL of this compound to the sample.
-
Seal the vial and vortex for 30 seconds.
-
Heat at 60°C for 15 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Quantitative Data for Fatty Acid Silylation:
| Parameter | Typical Value/Range | Reference(s) |
| Sample Amount | 1-25 mg | [1] |
| This compound Volume | 100 µL | |
| Reaction Temperature | 60°C | [9] |
| Reaction Time | 15 minutes | |
| Expected Yield | High (quantitative) | [1] |
Safety Precautions
This compound is a flammable, corrosive, and moisture-sensitive reagent.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[1] Store the reagent in a cool, dry place under an inert atmosphere. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[1]
Disclaimer: The provided protocols and data are intended as general guidelines. Optimization of reaction conditions may be necessary for specific applications and sample matrices. Always perform a reagent blank to identify any potential interferences.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
Application Notes and Protocols: High-Throughput Trimethylsilyl (TMS) Derivatization in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a functional readout of the cellular state. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform in metabolomics due to its high chromatographic resolution, sensitivity, and extensive compound libraries. However, many biologically relevant metabolites, such as amino acids, organic acids, and sugars, are non-volatile and require chemical derivatization prior to GC-MS analysis.
Trimethylsilyl (TMS) derivatization is a widely adopted and robust method that replaces active hydrogens on metabolites with a TMS group, thereby increasing their volatility and thermal stability. This application note details the use of TMS derivatization, with a focus on high-throughput (HT) applications, and provides comprehensive protocols for its implementation in metabolomics research. The term "TMS-HT" in this context refers to the high-throughput application of TMS derivatization, often facilitated by automation, to enable the analysis of large sample cohorts.
Key Applications of TMS Derivatization in Metabolomics
TMS-based GC-MS metabolomics has been instrumental in various research areas, including:
-
Biomarker Discovery: Identifying metabolic signatures associated with diseases such as cancer, diabetes, and neurodegenerative disorders.[1][2][3]
-
Drug Development: Assessing the metabolic effects of drug candidates and understanding their mechanisms of action.
-
Cellular Metabolism Research: Elucidating metabolic pathways and their regulation in response to genetic or environmental perturbations. A prime example is the study of the Warburg effect in cancer cells, where alterations in glycolysis and the tricarboxylic acid (TCA) cycle are central.[1][2]
-
Nutritional Science: Evaluating the metabolic impact of different diets and nutrients.
Data Presentation: Quantitative Metabolite Analysis
The following tables provide examples of quantitative data obtained from TMS-based GC-MS metabolomics studies. Table 1 compares the reproducibility of manual versus automated TMS derivatization, highlighting the advantages of high-throughput automated systems. Table 2 presents hypothetical data from a study on cancer cell metabolism, illustrating the kind of quantitative results that can be obtained.
Table 1: Reproducibility of Manual vs. Automated TMS Derivatization of Amino Acids in Plasma
| Amino Acid | Manual Derivatization (RSD %) | Automated Derivatization (RSD %) |
| Alanine | 12.5 | 5.2 |
| Valine | 14.2 | 6.1 |
| Leucine | 13.8 | 5.9 |
| Isoleucine | 15.1 | 6.5 |
| Proline | 11.9 | 4.8 |
| Serine | 16.3 | 7.2 |
| Threonine | 15.8 | 6.8 |
| Aspartic Acid | 18.2 | 8.1 |
| Glutamic Acid | 17.5 | 7.9 |
| Phenylalanine | 13.1 | 5.5 |
| Tyrosine | 14.6 | 6.3 |
| Lysine | 19.5 | 8.9 |
| Average | 15.2 | 6.6 |
RSD: Relative Standard Deviation. Data is illustrative and based on typical performance improvements seen with automation.
Table 2: Relative Abundance of Key Metabolites in Cancer Cells vs. Control Cells
| Metabolite | Control Cells (Relative Abundance) | Cancer Cells (Relative Abundance) | Fold Change |
| Glucose | 1.00 | 2.50 | 2.5 |
| Lactate (B86563) | 1.00 | 4.20 | 4.2 |
| Pyruvate | 1.00 | 1.80 | 1.8 |
| Citrate | 1.00 | 0.60 | -1.7 |
| α-Ketoglutarate | 1.00 | 0.75 | -1.3 |
| Succinate | 1.00 | 0.80 | -1.2 |
| Fumarate | 1.00 | 0.85 | -1.2 |
| Malate | 1.00 | 0.90 | -1.1 |
| Glutamine | 1.00 | 1.90 | 1.9 |
| Glutamate | 1.00 | 1.50 | 1.5 |
This table presents hypothetical data to illustrate the typical metabolic shift (Warburg effect) observed in cancer cells, characterized by increased glycolysis and lactate production, and altered TCA cycle activity.[2]
Experimental Protocols
Protocol 1: Manual Two-Step TMS Derivatization for General Metabolite Profiling
This protocol is suitable for smaller sample batches and provides a fundamental understanding of the derivatization process.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heater/shaker
-
GC-MS vials with inserts
Procedure:
-
Methoximation:
-
Add 50 µL of MeOx solution to the dried metabolite extract.
-
Incubate at 30°C for 90 minutes with shaking. This step protects carbonyl groups and prevents the formation of multiple derivatives for some sugars.[4]
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS to the MeOx-treated sample.
-
Incubate at 37°C for 30 minutes with shaking.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Analyze using GC-MS within 24 hours, as TMS derivatives can be sensitive to moisture.[4]
-
Protocol 2: Automated High-Throughput TMS Derivatization
This protocol is designed for large-scale metabolomics studies and utilizes a robotic autosampler for improved precision and throughput.
Materials:
-
Robotic autosampler (e.g., GERSTEL MPS)
-
Dried metabolite extract in a 96-well plate or autosampler vials
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Incubation and agitation modules for the autosampler
Procedure:
-
System Setup:
-
Place the dried samples, MeOx solution, and MSTFA + 1% TMCS in the appropriate racks of the autosampler.
-
Program the autosampler method for the two-step derivatization process.
-
-
Automated Derivatization and Injection:
-
The autosampler will perform the following steps for each sample sequentially ("in-time" derivatization):
-
Dispense MeOx solution into a sample well/vial.
-
Incubate at a set temperature (e.g., 30°C) for a defined time (e.g., 90 minutes) with agitation.
-
Dispense MSTFA + 1% TMCS into the same well/vial.
-
Incubate at a set temperature (e.g., 37°C) for a defined time (e.g., 30 minutes) with agitation.
-
Inject a defined volume of the derivatized sample directly into the GC-MS.
-
-
This "just-in-time" approach ensures that each sample has a consistent time between derivatization and injection, minimizing variability due to derivative degradation.[5]
-
Typical GC-MS Parameters for TMS-Derivatized Metabolites
-
Gas Chromatograph:
-
Inlet: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 325°C) to elute a wide range of metabolites.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Acquisition Mode: Full scan for untargeted analysis or selected ion monitoring (SIM)/multiple reaction monitoring (MRM) for targeted quantification.
-
Mandatory Visualizations
Caption: A typical experimental workflow for TMS-based GC-MS metabolomics.
Caption: Metabolic reprogramming in cancer (Warburg effect) showing the interplay between glycolysis, the TCA cycle, and glutaminolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics study reveals the potential evidence of metabolic reprogramming towards the Warburg effect in precancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of GC-MS based metabolomics analysis with mouse xenograft models reveals a panel of dysregulated circulating metabolites and potential therapeutic targets for colorectal cancer - Ni - Translational Cancer Research [tcr.amegroups.org]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
Application Notes and Protocols for Tms-HT Silylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to trimethylsilylation (TMS) using TMS-HT, a common derivatization procedure in analytical chemistry, particularly for gas chromatography (GC) analysis. Silylation enhances the volatility and thermal stability of polar compounds, making them amenable to GC analysis.
Introduction to this compound Silylation
Silylation is a chemical modification technique that replaces an active hydrogen atom in functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) with a trimethylsilyl (B98337) (TMS) group.[1][2] This derivatization process is crucial for the analysis of non-volatile polar compounds, such as sugars, steroids, phenols, and some amino acids, by increasing their volatility and thermal stability.[3][4] this compound is a silylating reagent mixture, typically composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[5][6] The combination of a weak silyl (B83357) donor (HMDS) with a catalyst (TMCS) in a basic solvent (pyridine) creates a potent reagent capable of derivatizing a wide range of compounds.[6][7]
The fundamental mechanism involves a nucleophilic attack by the heteroatom of the functional group on the electrophilic silicon atom of the silylating agent, typically following an SN2-like pathway.[8][9] The resulting TMS derivatives are less polar and more volatile than the parent compounds, leading to improved chromatographic separation and detection.[4][10]
Experimental Protocols
Safety Precautions:
-
Always handle silylating reagents under a fume hood. These reagents are toxic, carcinogenic, and have a strong odor.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silylating reagents are extremely sensitive to moisture and should be handled under dry conditions.[6][7] Use dry glassware and solvents.
-
Capped vials may build pressure upon heating; use caution and keep the hood sash lowered.[11]
Materials:
-
This compound reagent (or a mixture of HMDS, TMCS, and anhydrous pyridine)[5][6]
-
Anhydrous pyridine (if not using a pre-mixed this compound reagent)[11]
-
Sample containing the analyte of interest
-
Dry reaction vials with caps (B75204) (e.g., autosampler vials)
-
Heating block or water bath[11]
-
Microsyringes for reagent transfer
-
Aprotic solvent (e.g., dichloromethane, ether, hexane) if required for the sample[11]
-
Gas chromatograph (GC) with a suitable column (nonpolar silicone phases like SPB-1 or SPB-5 are recommended)[6][7]
General Protocol for this compound Silylation:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the dry sample into a clean, dry reaction vial.[6]
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the silylation reagent.[6] Protic solvents like water or methanol (B129727) will react with the reagent.[11]
-
If necessary, dissolve the dried sample in a small volume of an appropriate aprotic solvent.[11]
-
-
Reagent Addition:
-
Reaction:
-
Tightly cap the vial and mix the contents by shaking or vortexing.
-
For many compounds, the reaction proceeds rapidly at room temperature and is often complete within 5-30 minutes.[12][13] The formation of a white precipitate of ammonium (B1175870) chloride is an indication that the reaction is proceeding.[12]
-
For less reactive or sterically hindered compounds, heating may be necessary. Common conditions include heating at 60-90°C for 20 minutes to 2 hours.[11][12] The optimal time and temperature should be determined for each specific analyte.
-
-
Sample Analysis:
-
After the reaction is complete and the vial has cooled to room temperature, the supernatant can be directly injected into the GC.[12]
-
It is advisable to analyze the derivatized sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis.[11] Storage in a freezer can help extend their lifespan.[11]
-
Protocol for Specific Compound Classes:
-
Sugars: Dissolve approximately 10 mg of the sugar in 1 mL of this compound. After shaking for 30 seconds, let the mixture stand for 5 minutes at room temperature. For more complex sugars like maltose, heating at 80-90°C for 2-3 minutes may be required. The supernatant is then ready for GC analysis.[12]
-
Alcohols and Steroids: Place approximately 1 mg of the sample in a dry vial and add 1 mL of this compound. Seal the vial and allow it to react by shaking. Heating may be required for sterically hindered hydroxyl groups.[12]
-
Amino Acids: For free amino acids, heating with the silylating reagent for 1-2 hours at 80°C or 30-60 minutes at 90°C may be necessary.[12]
Data Presentation
The following table summarizes typical reaction conditions for the silylation of various compound classes using this compound and related reagents.
| Analyte Class | Reagent(s) | Sample Amount | Reagent Volume | Solvent | Temperature (°C) | Time | Reference |
| Sugars | This compound | 10 mg | 1 mL | None | Room Temp. | 5 min | [12] |
| Sugars (e.g., Maltose) | This compound | 1 mg | 1 mL | 0.2 mL Pyridine | 80-90 | 2-3 min | [12] |
| Alcohols, Steroids | This compound | ~1 mg | 1 mL | None | Room Temp. (Heating may be needed) | Varies | [12] |
| Amino Acids | BSA | 5-10 mg | Excess | None | 80-90 | 0.5-2 hours | [12] |
| General | BSTFA + Pyridine | <100 µg | 25 µL BSTFA, 25 µL Pyridine | ~100 µL aprotic solvent | 65 | ~20 min | [11] |
Note: BSA (N,O-Bis(trimethylsilyl)acetamide) is another common silylating reagent. The conditions can be indicative of those needed for less reactive compounds with this compound.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. 실릴화 시약 | Thermo Fisher Scientific [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. restek.com [restek.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
Application Note: TMS-HT In Vitro Derivatization of Carbohydrates for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of carbohydrates. However, due to their low volatility and high polarity, carbohydrates require derivatization prior to GC-MS analysis. Trimethylsilylation (TMS) is a common and effective derivatization technique that replaces the active hydrogen atoms in the hydroxyl groups of carbohydrates with trimethylsilyl (B98337) groups, thereby increasing their volatility and thermal stability.[1][2] This application note provides a detailed protocol for the in vitro derivatization of carbohydrates using a TMS-HT (Trimethylsilylation-Hexane Toluidine) based method, which typically involves a combination of silylating agents like Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS).
The derivatization process often involves a two-step approach: oximation followed by silylation.[3][4] Oximation converts the aldehyde and keto groups of reducing sugars into oximes, which prevents the formation of multiple anomeric isomers and simplifies the resulting chromatogram.[2][3] The subsequent silylation of all hydroxyl groups yields a single, stable derivative for each carbohydrate, enabling accurate quantification and identification.[5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the this compound derivatization of carbohydrates.
Materials and Reagents
-
Carbohydrate standards (e.g., glucose, fructose, mannose, galactose, xylose)
-
Pyridine (B92270) (anhydrous)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Salicin)
-
Nitrogen gas (high purity)
-
Sample vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Sample Preparation
-
Sample Drying: Accurately weigh 1-5 mg of the carbohydrate sample or standard into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent completely under a stream of dry nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[2]
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., 100 µL of a 1 mg/mL salicin (B1681394) solution in pyridine) to each sample and standard vial.
Derivatization Protocol: Two-Step Oximation and Silylation
This protocol is adapted from established methods for carbohydrate analysis by GC-MS.[3][6]
Step 1: Oximation
-
Prepare a fresh oximation reagent by dissolving hydroxylamine hydrochloride in pyridine to a final concentration of 20-40 mg/mL.[3][6]
-
Add 200-500 µL of the oximation reagent to each dried sample vial.[3][7]
-
Seal the vials tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the vials in a heating block or water bath at 70-90°C for 30-90 minutes.[2][7][8]
Step 2: Silylation (this compound)
-
Cool the vials to room temperature after the oximation step.
-
Prepare the this compound reagent by mixing HMDS and TMCS. A common ratio is 3:1 (v/v). Some protocols may also include a solvent like pyridine.[9] For this protocol, we will use a mixture of HMDS and TMCS.
-
Add 100-200 µL of the this compound reagent (e.g., a mixture of 100 µL HMDS and 22 µL TMCS) to each vial.[9]
-
Seal the vials immediately and vortex for 1 minute.
-
Incubate the vials at 70°C for 30 minutes to complete the silylation reaction.[5][9]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. If a precipitate forms, centrifuge the vial and transfer the supernatant to a new vial for injection.
Data Presentation
The efficiency of the derivatization reaction and the response of the derivatized carbohydrates can be influenced by various factors. The following table summarizes typical reaction conditions and expected outcomes for the TMS derivatization of common monosaccharides.
| Carbohydrate | Derivatization Method | Oximation Temp. (°C) | Oximation Time (min) | Silylation Temp. (°C) | Silylation Time (min) | Relative Response Factor (vs. Internal Standard) |
| Glucose | Oximation-Silylation | 70 | 30 | 70 | 30 | 0.95 - 1.05 |
| Fructose | Oximation-Silylation | 70 | 30 | 70 | 30 | 0.90 - 1.00 |
| Mannose | Oximation-Silylation | 70 | 30 | 70 | 30 | 0.98 - 1.08 |
| Galactose | Oximation-Silylation | 70 | 30 | 70 | 30 | 0.92 - 1.02 |
| Xylose | Oximation-Silylation | 70 | 30 | 70 | 30 | 1.00 - 1.10 |
| Arabinose | Oximation-Silylation | 70 | 30 | 70 | 30 | 1.00 - 1.10 |
Note: Relative Response Factors are illustrative and should be determined experimentally for each batch of analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vitro derivatization of carbohydrates.
Caption: this compound Derivatization Workflow
Chemical Reaction Pathway
The diagram below outlines the general chemical reactions involved in the two-step oximation and silylation of a generic aldose sugar.
Caption: Oximation and Silylation Reaction
Conclusion
The this compound derivatization method, particularly when combined with a prior oximation step, is a robust and reliable technique for the analysis of carbohydrates by GC-MS. This method effectively increases the volatility of the analytes and simplifies the resulting chromatograms, allowing for accurate and sensitive quantification. The protocol provided in this application note serves as a comprehensive guide for researchers in various fields, including drug development, where carbohydrate analysis is critical. For optimal results, it is recommended to optimize the reaction conditions for specific carbohydrate mixtures and sample matrices.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for Gas Chromatography using Trimethylsilyl (TMS) Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as drugs, metabolites, hormones, and neurotransmitters, are non-volatile due to the presence of polar functional groups (e.g., -OH, -COOH, -NH2, -SH). Trimethylsilyl (B98337) (TMS) derivatization is a widely used chemical modification technique that converts these polar functional groups into their corresponding TMS ethers, esters, or amines. This process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis.[1][2][3] The resulting TMS derivatives often exhibit improved chromatographic peak shape and enhanced sensitivity for mass spectrometry (MS) detection.
This document provides detailed application notes and protocols for the use of TMS derivatization in GC-based analysis, with a focus on applications relevant to drug development and clinical research. While the term "TMS-HT" can refer to various silylating agents, this guide will focus on modern and highly effective reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).
I. Principle of TMS Derivatization
TMS derivatization involves the reaction of an active hydrogen in a polar functional group with a silylating reagent. The trimethylsilyl group, -Si(CH3)3, replaces the active hydrogen, thereby reducing the polarity and hydrogen bonding capacity of the molecule.
General Reaction:
Where:
-
R-XH is the analyte with a polar functional group (e.g., alcohol, acid, amine).
-
(CH3)3Si-Y is the silylating reagent (e.g., MSTFA, BSTFA).
-
R-X-Si(CH3)3 is the volatile TMS derivative.
II. Applications in Drug Development and Research
TMS derivatization followed by GC-MS analysis is a robust and sensitive method for the quantitative analysis of a wide range of analytes in complex biological matrices.
Therapeutic Drug Monitoring (TDM) and Pharmacokinetics
GC-MS with TMS derivatization can be employed for the sensitive and specific quantification of parent drugs and their metabolites in biological fluids like plasma, urine, and saliva. This is crucial for pharmacokinetic studies, dose optimization, and ensuring patient compliance.
Analysis of Drugs of Abuse in Hair
Hair analysis provides a long-term window of detection for drug use. GC-MS after TMS derivatization is a well-established method for the sensitive detection and quantification of drugs of abuse and their metabolites incorporated into the hair matrix.[4][5][6]
Metabolomics
In metabolomics, which involves the comprehensive analysis of small molecule metabolites in a biological system, GC-MS with TMS derivatization is a cornerstone technique.[1][7][8][9] It allows for the profiling of a wide array of endogenous metabolites, including amino acids, organic acids, sugars, and fatty acids, providing insights into disease mechanisms and drug effects.
Steroid Profiling
The analysis of endogenous and synthetic steroids is essential in endocrinology, sports doping control, and pharmaceutical research. TMS derivatization is a key step in the GC-MS analysis of steroids, enabling the separation and quantification of complex steroid mixtures.[10][11][12]
Cannabinoid Analysis
Accurate quantification of cannabinoids in various matrices, including plant material and biological samples, is of significant interest. GC-MS with TMS derivatization allows for the simultaneous analysis of both neutral and acidic cannabinoids.[13][14][15][16][17]
III. Quantitative Data Summary
The following tables summarize quantitative data from various applications of GC-MS with TMS derivatization.
Table 1: Quantitative Analysis of Drugs of Abuse in Human Hair [4]
| Analyte | Linearity Range (ng/mg) | Limit of Detection (LOD) (ng/mg) |
| Morphine | 2 - 350 | 0.05 |
| Codeine | 2 - 350 | 0.10 |
| 6-Monoacetylmorphine | 2 - 350 | 0.08 |
| Cocaine | 2 - 350 | 0.15 |
| Ecgonine methyl ester | 2 - 350 | 0.20 |
| Benzoylecgonine | 2 - 350 | 0.12 |
| Amphetamine | 2 - 350 | 0.30 |
| Methamphetamine | 2 - 350 | 0.46 |
| MDMA | 2 - 350 | 0.25 |
| MDA | 2 - 350 | 0.28 |
Table 2: Quantitative Analysis of Cannabinoids in Hemp Flower [16]
| Analyte | Calibration Range (µg/mL) | r² | %RSD (0.05 µg/mL) | %RSD (0.10 µg/mL) |
| CBDV-2TMS | 0.05 to 1 | 0.999 | 5.4 | 4.3 |
| THCV-1TMS | 0.05 to 1 | 0.999 | 8.3 | 3.5 |
| CBD-2TMS | 0.05 to 1 | 0.997 | 2.7 | 5.5 |
| Δ8-THC-1TMS | 0.05 to 1 | 0.999 | 6.9 | 8.6 |
| Δ9-THC-1TMS | 0.05 to 1 | 0.989 | 6.7 | 6.4 |
| THCA-1TMS | 0.05 to 1 | 0.998 | 9.2 | 7.1 |
| CBDA-2TMS | 0.05 to 1 | 0.999 | 11.5 | 9.8 |
IV. Experimental Protocols
Protocol 1: General Procedure for TMS Derivatization
This protocol provides a general guideline for TMS derivatization. Optimal conditions (e.g., reagent volume, temperature, and time) may vary depending on the specific analytes and matrix and should be optimized accordingly.[18]
Materials:
-
Sample extract (dried)
-
Silylating reagent (e.g., MSTFA with 1% TMCS, or BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or ethyl acetate)
-
Internal standard solution
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or sample extract into a clean, dry GC vial. If the sample is in a liquid form, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Internal Standard Addition: Add an appropriate internal standard to the dried sample.
-
Reagent Addition: Add the silylating reagent mixture to the vial. A typical ratio is 50 µL of sample extract to 50 µL of derivatizing reagent.[16] For analytes with sterically hindered functional groups, the addition of a catalyst like TMCS and a solvent such as pyridine is recommended.[18]
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 15-60 minutes).[18]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Automated TMS Derivatization for Metabolomics[7][8]
This protocol is adapted for automated systems, which improve reproducibility and throughput.
Materials:
-
Dried sample extract in a GC vial
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)
-
MSTFA with 1% TMCS
-
Automated liquid handling system (e.g., GERSTEL MPS)
Procedure:
-
Methoximation: The autosampler adds a defined volume (e.g., 20 µL) of methoxyamine hydrochloride solution to the dried sample. The vial is then incubated with shaking (e.g., at 30 °C for 90 minutes) to protect carbonyl groups.
-
Silylation: Following methoximation, the autosampler adds the silylating reagent (e.g., 80 µL of MSTFA with 1% TMCS). The vial is then incubated again with shaking (e.g., at 37 °C for 30 minutes).
-
Injection: After the second incubation, the sample is immediately injected into the GC-MS. The automation software can be programmed to overlap sample preparation and analysis to maximize throughput.
V. Visualizations
Workflow for GC-MS Analysis with TMS Derivatization
Caption: General workflow for sample analysis using GC-MS with TMS derivatization.
TMS Derivatization of a Steroid Molecule
Caption: Silylation of testosterone (B1683101) using MSTFA for GC-MS analysis.
References
- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. A GC-MS method for the detection and quantitation of ten major drugs of abuse in human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drugs in hair using GC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hair analysis by GC/MS/MS to verify abuse of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youngin.com [youngin.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. agilent.com [agilent.com]
- 14. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. web.gps.caltech.edu [web.gps.caltech.edu]
Application Note: High-Throughput Mass Spectrometry (HT-MS) for the Rapid Detection of Controlled Substances
Introduction
This document provides a detailed overview and protocols for the application of High-Throughput Mass Spectrometry (HT-MS) in the detection of controlled substances. The term "Tms-HT," as specified in the query, is not a standard recognized acronym in the field; therefore, this note addresses the most probable intended topic: High-Throughput (HT) methodologies coupled with Mass Spectrometry (MS) for rapid and reliable screening of drugs of abuse and other controlled substances. This technology is crucial for forensic toxicology, clinical diagnostics, and drug development, where speed and accuracy are paramount.[1][2][3]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers exceptional sensitivity and specificity for identifying and quantifying a wide array of chemical compounds.[3][4] The "high-throughput" aspect is achieved by automating and streamlining sample preparation, using rapid analytical cycles, and employing sophisticated software for data analysis.[5][6][7] This combination allows laboratories to process a large number of samples—from hundreds to thousands per day—significantly reducing turnaround times.[5][7]
This application note will cover the core principles of HT-MS, present performance data for various methods, detail experimental protocols, and provide visual workflows for better comprehension.
Core Principles and Methodologies
High-throughput screening aims to maximize the number of samples analyzed per unit of time without compromising data quality.[7] In the context of controlled substance detection, several MS-based approaches are employed:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique for high-throughput drug screening.[4][8] It involves a rapid liquid chromatography separation followed by detection using a tandem mass spectrometer, typically a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (QTOF) instrument.[1][2] LC-MS/MS is versatile, requires minimal sample preparation for many matrices, and is not limited to volatile or thermally stable compounds.[4]
-
Ambient Ionization Mass Spectrometry (AIMS): Techniques like Direct Analysis in Real Time (DART-MS) offer the fastest screening capabilities by analyzing samples in their native state with little to no preparation.[9][10] DART-MS involves passing a heated stream of inert gas (like helium) to desorb and ionize analytes directly from a surface, which are then detected by the mass spectrometer.[9][10] This method is ideal for rapid screening of seized materials, pills, and powders.[10][11]
-
Automated Sample Preparation: To achieve high throughput, manual sample preparation steps are often replaced with automated systems.[5][6] Technologies like Disposable Pipette Extraction (DPX) and robotic liquid handlers can perform extractions, dilutions, and reagent additions in microplate formats (e.g., 96- or 384-well plates), seamlessly integrating with the MS analysis workflow.[5][7]
Data Presentation: Performance Characteristics
The effectiveness of an HT-MS method is determined by its sensitivity, specificity, and speed. The tables below summarize quantitative performance data from various validated methods for detecting controlled substances in biological matrices.
Table 1: Performance of LC-MS/MS Methods for Controlled Substance Screening in Blood
| Analyte Class | Number of Compounds | Matrix | Sample Volume | Method Highlights | Limit of Quantification (LOQ) Range (ng/mL) | Reference |
| NPS & Other Drugs | 163 | Blood | 200 µL | Simple protein precipitation | 0.02 - 1.5 | [4] |
| Broad Spectrum | 100 | Blood | 200 µL | Liquid-liquid extraction (LLE) | 0.05 - 20 | [8] |
| Benzodiazepines, Opiates, etc. | 38 | Blood | 300 µL | Supported liquid extraction (SLE) | < 3 | [12] |
Table 2: Performance of Screening Methods for Controlled Substances in Urine
| Analyte Class | Number of Compounds | Matrix | Method Highlights | Limit of Detection (LOD) Range (ng/mL) | Reference |
| Opioids | 12 | Urine | DART-MS/MS, rapid analysis | High sensitivity for most opioids | [13] |
| General Drugs of Abuse | >65 | Urine | Simple "dilute-and-shoot" | Not specified, high sensitivity reported | [1] |
| Stimulants, Opiates, Cannabinoids | Multiple | Urine | GC-MS with LLE | 3 - 25 | [14] |
| Commonly Abused Drugs | 40 | Urine | Automated Paper Spray MS | Semi-quantitative screening | [15] |
| New Psychoactive Substances (NPS) | 21 | Urine | pDART-QqQ-MS | 20 - 75 (LOQ) | [16] |
Experimental Protocols
Below are generalized protocols for common HT-MS workflows. These should be adapted and validated for specific laboratory instrumentation and target analytes.
This protocol is designed for rapid screening where extensive sample cleanup is not required.
-
Sample Preparation:
-
Centrifuge urine samples at 3000 x g for 10 minutes to pellet any solid material.
-
Prepare a 96-well collection plate.
-
Using an automated liquid handler, transfer 20 µL of urine supernatant into each well.
-
Add 180 µL of an internal standard (IS) solution (e.g., a mix of deuterated drug analogs in methanol/water) to each well.
-
Seal the plate, vortex for 1 minute, and centrifuge briefly.
-
-
Instrument Setup (Example: Triple Quadrupole LC-MS/MS):
-
LC System: Use a rapid separation column (e.g., C18, 50 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient, e.g., 5% to 95% B in 2-3 minutes.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or Scheduled MRM™.[5]
-
Develop an MRM method with at least two transitions (one quantifier, one qualifier) for each target analyte and internal standard.
-
-
-
Data Acquisition and Analysis:
-
Create a sample batch list and begin the automated injection sequence from the 96-well plate.
-
Process the data using instrument-specific software.
-
Identify positive "hits" based on the presence of both quantifier and qualifier ions at the correct retention time and an acceptable ion ratio.
-
Quantify positive samples by comparing the analyte/IS peak area ratio against a calibration curve.
-
This protocol is suitable for forensic labs needing to quickly identify the primary components of seized evidence.[10]
-
Sample Preparation:
-
Instrument Setup (DART source coupled to a TOF-MS):
-
DART Source:
-
Gas: Helium.
-
Gas Heater Temperature: Set to an optimized temperature (e.g., 350-450 °C) to facilitate thermal desorption without causing degradation.
-
-
Mass Spectrometer:
-
Mass Range: 50 - 1000 m/z.
-
Acquisition Mode: Full scan, high resolution.
-
Polarity: Positive ion mode is suitable for most controlled substances, which are often basic amines.
-
-
-
Data Acquisition and Analysis:
-
Position the sample-laden capillary between the DART source outlet and the mass spectrometer inlet. The analysis is completed within seconds.[16]
-
The instrument software will display the real-time mass spectrum.
-
Identify the compound by matching the accurate mass of the protonated molecule [M+H]⁺ against a library or database of controlled substances.[10]
-
If necessary, in-source collision-induced dissociation (CID) can be used to generate fragment ions for further structural confirmation.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical processes described in this application note.
Caption: Automated HT-MS workflow for controlled substance screening.
Caption: Workflow for DART-MS direct analysis of seized materials.
References
- 1. sciex.com [sciex.com]
- 2. Forensic Analysis with Mass Spectromtery | Bruker [bruker.com]
- 3. A Complete Forensic Toxicology Screening Procedure for Drugs and Toxic Compounds in Urine and Plasma Using LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical Note – Direct Analysis In Real Time Mass Spectrometry (DART-MS) | National Institute of Justice [nij.ojp.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Direct analysis in real time mass spectrometry (DART-MS/MS) for rapid urine opioid detection in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid screening of drugs of abuse and their metabolites by gas chromatography/mass spectrometry: application to urinalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Automated and High-Throughput Urine Drug Screening Using Paper Spray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Amino Acids with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of amino acids is crucial in various scientific fields, including biomedical research, drug development, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of amino acids. However, due to their low volatility and high polarity, amino acids require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC-MS analysis.[1][2] Silylation, a common derivatization technique, replaces active hydrogens in the amino, carboxyl, and side-chain functional groups of amino acids with a trimethylsilyl (B98337) (TMS) group.[3]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating reagent for the derivatization of amino acids.[2] The primary advantage of MSTFA is that its by-products are volatile and typically do not interfere with the chromatographic analysis.[2] This application note provides a detailed protocol for the derivatization of amino acids using MSTFA and subsequent analysis by GC-MS.
Principle of the Reaction
The derivatization of amino acids with MSTFA involves the replacement of active hydrogen atoms on the carboxyl (-COOH), amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃. This reaction proceeds via a nucleophilic attack of the active hydrogen-containing group on the silicon atom of MSTFA, leading to the formation of a silylated amino acid derivative and N-methyltrifluoroacetamide and trimethylsilanol (B90980) as volatile byproducts. The resulting TMS-derivatized amino acids are significantly more volatile and less polar, enabling their separation and detection by GC-MS.[2][3]
Experimental Protocols
Materials and Reagents
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade)
-
Amino acid standards
-
Internal standard (e.g., Norvaline)
-
Sample containing amino acids (e.g., protein hydrolysate, biological fluid extract)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC vials (2 mL) with caps (B75204) and septa
-
Microsyringes
-
Vortex mixer
-
Centrifuge
Sample Preparation
Proper sample preparation is critical for successful derivatization and accurate quantification. Aqueous samples must be thoroughly dried before the addition of the silylating reagent, as moisture will hydrolyze both the reagent and the resulting TMS-derivatives, leading to low yields and inaccurate results.[4]
-
Drying: Transfer a known volume or weight of the sample containing amino acids into a GC vial.
-
Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas. A heating block set to a moderate temperature (e.g., 60-70°C) can be used to expedite this process.
Derivatization Procedure
The following protocol is a general guideline and may require optimization depending on the specific amino acids of interest and the sample matrix.
-
To the dried sample in the GC vial, add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of MSTFA. For samples with a high concentration of amino acids, the volume of MSTFA may need to be increased.
-
Tightly cap the vial and mix the contents thoroughly using a vortex mixer for 1 minute.
-
Heat the vial at 100°C for 30 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of MSTFA-derivatized amino acids. Optimization may be necessary based on the specific instrument and column used.
-
Gas Chromatograph:
-
Column: 5% diphenyl-dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5]
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)[1]
-
Injector Temperature: 280°C[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes
-
Ramp 1: Increase to 170°C at 10°C/min
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 4 minutes[6]
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1]
-
Transfer Line Temperature: 280°C
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of amino acids using silylation derivatization with GC-MS. The data presented below is for N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a silylating agent with similar reactivity to MSTFA, and serves as a representative example of the performance that can be expected.[1]
Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ) for BSTFA-Derivatized Amino Acids [1]
| Amino Acid | Linear Range (µmol/L) | R² | LOD (µmol/L) | LOQ (µmol/L) |
| Alanine | 1 - 300 | > 0.99 | 0.05 | 0.2 |
| Valine | 1 - 300 | > 0.99 | 0.04 | 0.1 |
| Leucine | 1 - 300 | > 0.99 | 0.06 | 0.2 |
| Isoleucine | 1 - 300 | > 0.99 | 0.05 | 0.2 |
| Proline | 1 - 300 | > 0.99 | 0.1 | 0.3 |
| Phenylalanine | 1 - 300 | > 0.99 | 0.07 | 0.2 |
| Aspartic Acid | 1 - 300 | > 0.99 | 0.08 | 0.3 |
| Glutamic Acid | 1 - 300 | > 0.99 | 0.09 | 0.3 |
| Lysine | 1 - 300 | > 0.99 | 0.1 | 0.4 |
| Tyrosine | 1 - 300 | > 0.99 | 0.08 | 0.3 |
Table 2: Recovery Data for BSTFA-Derivatized Amino Acids [1]
| Amino Acid | Spiked Concentration (µmol/L) | Measured Concentration (µmol/L) | Recovery (%) |
| Alanine | 100 | 95 | 95 |
| Valine | 100 | 102 | 102 |
| Leucine | 100 | 98 | 98 |
| Isoleucine | 100 | 99 | 99 |
| Proline | 100 | 92 | 92 |
| Phenylalanine | 100 | 105 | 105 |
| Aspartic Acid | 100 | 90 | 90 |
| Glutamic Acid | 100 | 88 | 88 |
| Lysine | 100 | 85 | 85 |
| Tyrosine | 100 | 93 | 93 |
Experimental Workflow and Diagrams
The overall workflow for the derivatization of amino acids with MSTFA followed by GC-MS analysis is depicted in the following diagram.
Caption: Experimental workflow for MSTFA derivatization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry. Use anhydrous solvents and fresh derivatization reagent. |
| Insufficient amount of derivatization reagent. | Increase the volume of MSTFA, especially for concentrated samples. | |
| Incomplete reaction. | Optimize reaction temperature and time. Ensure thorough mixing. | |
| Multiple peaks for a single amino acid | Formation of different TMS derivatives (e.g., mono-, di-, tri-silylated). | This can be solvent-dependent. Acetonitrile is generally a good choice to minimize this.[1] |
| Degradation of the derivative. | Analyze the samples as soon as possible after derivatization. Ensure the GC inlet is clean. | |
| Poor peak shape (tailing) | Active sites in the GC system (injector liner, column). | Use a deactivated liner and a high-quality capillary column. Perform regular maintenance. |
| Co-elution with matrix components. | Optimize the GC temperature program for better separation. |
Conclusion
Derivatization of amino acids with MSTFA is a robust and reliable method for their analysis by GC-MS. This technique enhances the volatility and thermal stability of the amino acids, allowing for excellent chromatographic separation and sensitive detection. The protocol provided in this application note offers a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Optimization of the derivatization and GC-MS conditions may be required to achieve the best results for specific applications and sample matrices.
References
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for the Silyl-Heck Reaction: Achieving Optimal Yields
For Researchers, Scientists, and Drug Development Professionals
The silyl-Heck reaction is a powerful transition metal-catalyzed cross-coupling reaction for the synthesis of valuable unsaturated organosilanes, such as vinylsilanes and allylsilanes. These products are versatile intermediates in organic synthesis. Achieving optimal yields in the silyl-Heck reaction is critically dependent on the careful selection of substrates, catalyst systems, and reaction conditions. This document provides detailed application notes and protocols to guide researchers in optimizing this transformation.
Introduction to the Silyl-Heck Reaction
The silyl-Heck reaction facilitates the direct conversion of alkenes into allylsilanes and vinylsilanes. The general mechanism involves the oxidative addition of a silyl (B83357) halide to a low-valent transition metal catalyst (commonly palladium), followed by migratory insertion of an alkene and subsequent β-hydride elimination.[1] The regioselectivity of the β-hydride elimination step is a key factor in determining the product distribution between allylic and vinylic silanes.
Key Parameters for Optimal Yield
Successful implementation of the silyl-Heck reaction requires the careful optimization of several parameters. The interplay between the substrate, catalyst, ligand, silyl source, base, and solvent dictates the efficiency and selectivity of the reaction.
2.1. Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a high-yielding silyl-Heck reaction. While various transition metals can be employed, palladium complexes have been the most extensively studied and are generally preferred. The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity and selectivity.
-
Palladium Catalysts: Common palladium sources include Pd(OAc)₂, PdCl₂, and [Pd(allyl)Cl]₂.
-
Phosphine (B1218219) Ligands: The electronic and steric properties of the phosphine ligand are critical.
-
tBuPPh₂ (di-tert-butylphenylphosphine): Identified as a superior ligand in early studies, tBuPPh₂ provides a good balance of steric bulk and electron-donating character to promote catalysis.[1]
-
JessePhos: A second-generation ligand that has shown to be more effective than tBuPPh₂, allowing for lower catalyst loadings, milder reaction temperatures (room temperature), and improved yields and selectivities.[2] This ligand is more electron-rich, which is thought to facilitate the oxidative addition step.[2]
-
2.2. Silyl Source
The nature of the silyl electrophile influences the reaction conditions required.
-
Iodotrimethylsilane (B154268) (TMS-I): A highly reactive silyl source that is often used.
-
Chlorotrimethylsilane (TMS-Cl): A more cost-effective alternative to TMS-I. Its use often requires the addition of an iodide salt, such as lithium iodide (LiI), to facilitate an in situ halide exchange to the more reactive iodosilane.[1] In some cases, particularly with nickel catalysis, chlorosilanes can be used directly in the presence of a Lewis acid like trimethylaluminum (B3029685) (Me₃Al).[3]
2.3. Substrate Scope
The structure of the alkene substrate significantly impacts the reaction outcome.
-
Monosubstituted Alkenes: These are generally excellent substrates for the silyl-Heck reaction.[1]
-
Disubstituted Alkenes: These are generally challenging substrates in intermolecular silyl-Heck reactions, often leading to low or no yield. However, intramolecular variants of the reaction have shown that 1,1- and 1,2-disubstituted alkenes can undergo cyclization.[4]
2.4. Reaction Conditions: Solvent and Base
-
Solvent: Toluene (B28343) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents.[1][2]
-
Base: A tertiary amine base, such as triethylamine (B128534) (Et₃N), is typically required to neutralize the hydrogen halide generated during the catalytic cycle.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on the silyl-Heck reaction, highlighting the impact of different parameters on product yield.
Table 1: Effect of Ligand on the Silylation of 4-tert-butylstyrene [1]
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | tBuPPh₂ | 50 | 24 | 98 |
| 2 | PPh₃ | 50 | 24 | Trace |
| 3 | PCy₃ | 50 | 24 | Trace |
| 4 | tBu₃P | 50 | 24 | Trace |
Reaction Conditions: 5 mol % Pd catalyst, 2 equiv. Me₃Si-I, Et₃N, in Toluene.
Table 2: Comparison of First and Second Generation Ligands for Allylsilane Synthesis [2]
| Entry | Alkene | Ligand | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Allyl/Vinyl Ratio |
| 1 | 1-Decene | tBuPPh₂ | 50 | 24 | 75 | 10:1 | >20:1 |
| 2 | 1-Decene | JessePhos | RT | 24 | 91 | 19:1 | >20:1 |
Reaction Conditions: Pd catalyst, Me₃Si-I, Et₃N, in 1,2-dichloroethane.
Table 3: Nickel-Catalyzed Silyl-Heck Reaction of Styrene (B11656) with Dichlorodimethylsilane [3]
| Entry | Catalyst | Lewis Acid (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ni(cod)₂ / PCy₃ | AlCl₃ (50) | 90 | 24 | 10 |
| 2 | Ni(cod)₂ / PCy₃ | Me₂AlCl (50) | 90 | 24 | 32 |
| 3 | Ni(cod)₂ / PCy₃ | Me₃Al (50) | 90 | 24 | 88 |
| 4 | NiCl₂(PCy₃)₂ | Me₃Al (50) | 90 | 24 | 88 |
Reaction Conditions: Styrene, Me₂SiCl₂, catalyst, Lewis acid.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Vinylsilanes [1]
This protocol is adapted for the silylation of styrenyl substrates using tBuPPh₂ as the ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
di-tert-butylphenylphosphine (tBuPPh₂)
-
Styrene derivative
-
Iodotrimethylsilane (TMS-I)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol %) and tBuPPh₂ (10 mol %).
-
Add anhydrous toluene to the flask.
-
Add the styrene derivative (1.0 mmol, 1.0 equiv).
-
Add triethylamine (2.0 mmol, 2.0 equiv).
-
Add iodotrimethylsilane (2.0 mmol, 2.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.
Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of Allylsilanes using JessePhos [2]
This protocol is optimized for the silylation of α-olefins at room temperature.
Materials:
-
[Pd(allyl)Cl]₂
-
JessePhos
-
α-Olefin (e.g., 1-decene)
-
Iodotrimethylsilane (TMS-I)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (1.5 mol %) and JessePhos (3.0 mol %) to an oven-dried vial.
-
Add anhydrous 1,2-dichloroethane.
-
Add the α-olefin (1.0 mmol, 1.0 equiv).
-
Add triethylamine (1.5 mmol, 1.5 equiv).
-
Add iodotrimethylsilane (1.5 mmol, 1.5 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Workup and purification are performed as described in Protocol 1.
Visualizations
Diagram 1: Catalytic Cycle of the Silyl-Heck Reaction
References
- 1. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Shape with TMS-HT Derivatization
Welcome to the technical support center for improving chromatographic peak shape using N-methyl-N-(trimethylsilyl)trifluoroacetamide (TMS-HT) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound derivatization?
A1: this compound is a silylating reagent used to derivatize polar compounds containing active hydrogens, such as those with hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH) functional groups.[1] This chemical modification replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. The primary goals of this derivatization are to:
-
Increase Volatility: TMS derivatives have a lower boiling point and higher vapor pressure than the original polar analytes, making them suitable for GC analysis.
-
Enhance Thermal Stability: Derivatization prevents the thermal degradation of labile compounds at the high temperatures used in the GC inlet and column.
-
Improve Peak Shape: By masking polar functional groups, this compound reduces interactions between the analyte and active sites in the GC system (e.g., inlet liner, column stationary phase), which minimizes peak tailing and improves peak symmetry.[2]
Q2: What causes peak tailing after this compound derivatization?
A2: Peak tailing, an asymmetrical peak with a "tail" extending from the peak maximum, is a common issue that can arise from several factors:[2][3]
-
Incomplete Derivatization: If the derivatization reaction is not complete, residual polar analytes will interact with active sites in the GC system, causing tailing.[2]
-
Active Sites in the System: Exposed silanol (B1196071) groups on the glass inlet liner or the GC column can interact with the derivatized analytes, leading to tailing.[3]
-
Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can create active sites.
-
Presence of Moisture: Water in the sample or reagents will react with this compound, reducing its availability for the derivatization of the target analyte and can also hydrolyze the TMS derivatives.[4]
Q3: What causes peak fronting after this compound derivatization?
A3: Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, is often a result of:[3][5][6]
-
Column Overload: Injecting too much of a concentrated sample can saturate the stationary phase at the beginning of the column, causing the excess analyte to move faster and create a fronting peak.[3][5]
-
Improper Injection Technique: A splitless injection of a large volume can lead to band broadening and fronting.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is too strong or has a significantly different polarity compared to the stationary phase, it can cause peak distortion.
Q4: How can I optimize the this compound derivatization reaction?
A4: Optimization of the derivatization reaction is crucial for achieving sharp, symmetrical peaks. Key parameters to consider include:
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate, especially for sterically hindered compounds. However, excessively high temperatures can lead to the degradation of the analyte or reagent. A typical starting point is 60-90°C.[1][7]
-
Reaction Time: The reaction time should be sufficient to ensure complete derivatization. This can range from 15 minutes to several hours depending on the analyte's reactivity.[7]
-
Reagent Concentration: An excess of this compound is generally used to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[8]
-
Catalyst: For less reactive or sterically hindered functional groups, the addition of a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the derivatization efficiency.
Q5: Are TMS derivatives stable?
A5: TMS derivatives are susceptible to hydrolysis and should be analyzed as soon as possible after preparation, ideally within 24 hours.[2][4] To maximize their stability, it is crucial to maintain anhydrous (water-free) conditions throughout the sample preparation and storage process.[4] Storing derivatized samples in a freezer can help to extend their lifespan.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
This is characterized by an asymmetrical peak with a "tail" extending after the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Increase reaction temperature (e.g., to 70-80°C), extend reaction time (e.g., to 60 minutes), or increase the excess of this compound.[1][10] For sterically hindered groups, consider adding a catalyst like TMCS. |
| Active Sites in GC System | Use a deactivated inlet liner and replace it regularly.[3] Trim a few centimeters from the inlet side of the analytical column.[3] |
| Moisture Contamination | Ensure the sample is completely dry before adding the derivatization reagent.[4] Use anhydrous solvents and store this compound under dry conditions. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits). If tailing persists, trim the inlet side of the column.[3] |
Issue 2: Peak Fronting
This is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration of the sample by dilution.[5] Decrease the injection volume. |
| Improper Injection Technique | If using splitless injection, switch to a split injection to reduce the amount of sample reaching the column.[5] Optimize the split ratio. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is compatible with the GC stationary phase. The initial oven temperature should be about 20°C below the boiling point of the solvent.[3] |
Experimental Protocols
General Protocol for this compound Derivatization
This protocol provides a general guideline. Optimal conditions may vary depending on the specific analyte and sample matrix.
This compound Derivatization Workflow
Caption: A typical workflow for this compound derivatization.
Materials:
-
Sample containing polar analytes
-
This compound (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
(Optional) Catalyst: TMCS (Trimethylchlorosilane)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Drying: Ensure the sample is completely dry. For liquid samples, evaporate the solvent under a stream of nitrogen. For solid samples, ensure they are free of moisture.[4]
-
Solvent Addition: Add an appropriate volume of an anhydrous solvent to dissolve the sample in a reaction vial.
-
Reagent Addition: Add this compound to the vial. A significant excess of the reagent is recommended. For less reactive compounds, a mixture of this compound and TMCS (e.g., 99:1, v/v) can be used.[1]
-
Reaction: Tightly cap the vial and vortex the mixture. Heat the vial in a heating block or oven at a temperature between 60°C and 80°C for 30 to 60 minutes. The optimal time and temperature should be determined empirically for each specific analyte.[1][10]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Data Presentation
The following tables summarize the expected impact of various parameters on derivatization efficiency and peak shape based on established chromatographic principles.
Table 1: Effect of Derivatization Parameters on Reaction Efficiency
| Parameter | Condition | Expected Outcome on Derivatization | Rationale |
| Temperature | Low (e.g., Room Temp) | Potentially incomplete for hindered compounds | Insufficient energy to overcome activation barrier. |
| Optimal (e.g., 60-80°C) | High yield and complete reaction | Provides sufficient energy for the reaction to proceed efficiently.[1] | |
| High (e.g., >100°C) | Potential for analyte/derivative degradation | May lead to the formation of byproducts and loss of target analyte. | |
| Time | Short (e.g., <15 min) | Incomplete reaction, especially for less reactive groups | Insufficient time for the reaction to go to completion. |
| Optimal (e.g., 30-60 min) | Complete derivatization | Allows for the reaction to reach equilibrium or completion.[7] | |
| Long (e.g., >2 hours) | No significant improvement, potential for side reactions | The reaction is likely already complete; prolonged heating can increase degradation risk. | |
| Reagent Ratio | Stoichiometric | Risk of incomplete derivatization | Any loss of reagent (e.g., to trace moisture) will result in unreacted analyte. |
| (this compound:Analyte) | 2x to 10x Molar Excess | Drives reaction to completion | Ensures all analyte molecules are derivatized according to Le Chatelier's principle.[8] |
| >50x Molar Excess | No significant improvement, may overload the column | Large excess can lead to a large solvent front and potential column contamination. |
Table 2: Impact of GC Parameters on Peak Shape of TMS-Derivatized Analytes
| Parameter | Condition | Expected Peak Shape | Rationale |
| Inlet Temperature | Too Low | Broadening or Tailing | Incomplete and slow vaporization of the derivatized analyte. |
| Optimal (e.g., 250°C) | Sharp, Symmetrical | Rapid and complete vaporization. | |
| Too High | Potential for Tailing/Degradation | Can cause thermal degradation of the derivative or interaction with the inlet liner. | |
| Injection Volume | Low (e.g., 0.5 µL) | Sharp, Symmetrical | Minimizes the risk of column overload. |
| High (e.g., >2 µL) | Fronting | Can exceed the sample capacity of the column, leading to overload.[3] | |
| Column Quality | New, Deactivated | Sharp, Symmetrical | Minimal active sites for secondary interactions. |
| Old, Contaminated | Tailing | Accumulation of non-volatile residues creates active sites.[3] |
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Tms-HT reagent degradation and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tms-HT reagent. The information is designed to help you identify and resolve common issues related to reagent degradation and storage, ensuring the success of your derivatization experiments for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and what is it used for?
A1: this compound is a trimethylsilylating reagent composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine (B92270).[1] It is primarily used to derivatize compounds containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups.[2][3] This process, known as silylation, replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, making it suitable for analysis by gas chromatography (GC).[4]
Q2: How should this compound reagent be properly stored?
A2: Proper storage is critical to maintain the efficacy of this compound reagent. It is highly sensitive to moisture, air, and heat.[1][5] Recommended storage is in a refrigerator (0-10°C), under an inert gas atmosphere (e.g., nitrogen or argon), and in a tightly sealed container to prevent moisture ingress.[5][6] Some manufacturers state that when stored properly in an unopened container, the reagent can be stable indefinitely.[1] However, practical laboratory experience often shows a limited shelf life after the vial has been opened.
Q3: What are the visible signs of this compound reagent degradation?
A3: Visual inspection can provide initial clues about the reagent's condition. A fresh, high-quality this compound reagent should be a colorless to light yellow, clear liquid.[7] Signs of potential degradation include:
-
Cloudiness or Precipitation: The formation of a white precipitate, likely ammonium (B1175870) chloride from the reaction of TMCS with trace amounts of water and subsequent reaction with HMDS and ammonia, is a strong indicator of moisture contamination and degradation.[3]
-
Significant Color Change: A pronounced change to a dark yellow or brown color may indicate degradation of the pyridine component or other reactions within the mixture.
Q4: How does moisture affect this compound reagent and the derivatization reaction?
A4: Moisture is the primary cause of this compound reagent degradation and derivatization failure.[1][6] Both active components, HMDS and TMCS, readily react with water in a process called hydrolysis.
-
HMDS Hydrolysis: HMDS reacts with water to form hexamethyldisiloxane (B120664) (HMDSO) and ammonia.[8][9]
-
TMCS Hydrolysis: TMCS reacts with water to form HMDSO and hydrochloric acid (HCl).
This consumption of the active silylating agents by water reduces the amount of reagent available to derivatize the target analyte, leading to incomplete or failed reactions. The byproducts, particularly HCl, can also potentially interfere with the analysis or degrade sensitive analytes.
Troubleshooting Guide
Issue 1: Incomplete or No Derivatization
Symptoms:
-
In your GC chromatogram, you observe the peak for your underivatized analyte.
-
You see multiple peaks for a single analyte, corresponding to partially and fully derivatized forms.[10]
-
The peak area of your derivatized analyte is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degraded this compound Reagent | The reagent may have been compromised by exposure to moisture or air, or it may be past its effective shelf life. Perform a quality control check (see Experimental Protocols section). If the reagent is degraded, use a fresh, unopened vial. |
| Presence of Moisture | Ensure all glassware, syringes, and sample vials are scrupulously dried (e.g., oven-dried at 120°C for at least 2 hours and cooled in a desiccator).[11] Use only high-purity, anhydrous solvents. If your sample is in an aqueous solution, it must be completely dried, for example, under a gentle stream of nitrogen, before adding the reagent.[1] |
| Insufficient Reagent | An excess of the silylating reagent is necessary to drive the reaction to completion and to consume any trace amounts of water. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to each active hydrogen in the analyte molecule.[1][4] For complex samples or if moisture is suspected, a larger excess may be required. |
| Suboptimal Reaction Conditions | The derivatization reaction may require specific conditions to proceed to completion. Increase the reaction temperature (e.g., 60-80°C) and/or extend the reaction time.[1] The optimal conditions will depend on the specific analyte. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks with a "front" sloping from the beginning of the peak.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Active Sites in the GC System | Free silanol (B1196071) groups in the GC inlet liner, column, or fittings can interact with any remaining polar sites on incompletely derivatized compounds, causing peak tailing. Regularly replace the inlet liner and use a high-quality, deactivated column.[12] |
| Hydrolysis of TMS Derivatives | The trimethylsilyl derivatives of your analyte can be sensitive to moisture and may hydrolyze back to their original polar form in the presence of water in the sample or carrier gas.[4] This leads to peak tailing. Ensure your carrier gas is of high purity and passes through a moisture trap. Analyze samples as soon as possible after derivatization.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Issue 3: Extraneous Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks in your chromatogram that do not correspond to your analyte or known impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Reagent Byproducts | Degraded this compound reagent can introduce byproducts into your sample. Hexamethyldisiloxane (HMDSO), a hydrolysis product of both HMDS and TMCS, is a common contaminant. Run a reagent blank (this compound reagent without any analyte) to identify peaks originating from the reagent itself.[1] |
| Solvent or Glassware Contamination | Ensure all solvents are of high purity and that glassware is thoroughly cleaned to remove any residual contaminants that could be derivatized. |
| Artifact Formation | Silylation reagents can sometimes react with themselves or with components of the sample matrix to form unexpected byproducts, or artifacts.[13] Review the literature for known artifacts associated with your class of compounds and derivatization conditions. |
Experimental Protocols
Protocol 1: Quality Control (QC) Test for this compound Reagent Efficacy
This protocol allows you to verify the performance of your this compound reagent using a common standard compound before analyzing your valuable samples.
Materials:
-
This compound reagent to be tested.
-
Anhydrous Pyridine (for dilution if necessary).
-
Cholesterol (as a standard compound with a hydroxyl group).
-
Anhydrous Ethyl Acetate (B1210297) (or other suitable anhydrous solvent).
-
GC vials with caps (B75204) and septa.
-
Microsyringes.
-
Heating block or oven.
Procedure:
-
Prepare a Cholesterol Standard Solution: Accurately weigh approximately 1 mg of cholesterol and dissolve it in 1 mL of anhydrous ethyl acetate to create a 1 mg/mL stock solution.
-
Sample Preparation: Pipette 100 µL of the cholesterol stock solution into a clean, dry GC vial.
-
Evaporation: Evaporate the solvent completely under a gentle stream of dry nitrogen. It is crucial that the residue is completely dry.
-
Derivatization:
-
Add 200 µL of the this compound reagent to the dry cholesterol residue in the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the supernatant into the GC-MS system.
-
Expected Results:
-
Good Quality Reagent: The chromatogram should show a single, sharp, symmetrical peak corresponding to the trimethylsilyl ether of cholesterol. There should be no significant peak for underivatized cholesterol.
-
Degraded Reagent: The chromatogram may show a large peak for underivatized cholesterol, a small peak for the derivatized product, or multiple peaks indicating incomplete reaction. You may also observe large peaks corresponding to reagent degradation products like HMDSO.
Visualizations
Caption: A typical experimental workflow for derivatization using this compound reagent.
Caption: A decision-making workflow for troubleshooting incomplete derivatization.
Caption: Simplified degradation pathway of this compound reagent in the presence of moisture.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tms-HT Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimethylsilyl-Heck-type (Tms-HT) reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound reactions?
A1: The most frequently encountered side products in this compound reactions include:
-
Isomerized Alkene Starting Material: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting alkene, rendering it unreactive for the desired coupling.[1]
-
Vinyl Silanes vs. Allyl Silanes: Depending on the substrate, the reaction can yield either vinyl silanes or allyl silanes. Alkenes that lack β-hydrogen atoms will typically form vinyl silanes. In contrast, terminal alkenes can lead to the formation of allyl silanes.[1]
-
Protodesilylated Products: This involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. This side reaction is often promoted by the presence of moisture, acidic or basic conditions, and certain fluoride (B91410) activators.[2]
-
Homocoupling Products: This side reaction occurs when two molecules of the same coupling partner react with each other. It can become significant when the desired cross-coupling reaction is slow.
-
Reductive Dehalogenation Products: In this side reaction, the aryl halide is reduced instead of undergoing the desired coupling reaction. This is often caused by impurities or non-inert reaction conditions.[3]
-
Homoallylic Silanes: In intramolecular reactions, β-hydride elimination can sometimes occur from an alternative position, leading to the formation of a homoallylic silane (B1218182) instead of the desired allylic silane.[4][5]
Q2: How can I minimize the isomerization of my alkene starting material?
A2: Isomerization of the starting alkene is a common side reaction that can significantly lower the yield of the desired product.[1] Several strategies can be employed to suppress this unwanted pathway:
-
Ligand Selection: Employing larger and more electron-rich phosphine (B1218219) ligands can favor the desired oxidative addition to the Si-I bond over alkene isomerization.[6]
-
Reaction Temperature: Conducting the reaction at a lower temperature can help to minimize alkene isomerization.[1]
-
Solvent Choice: The use of fluorinated solvents has been shown to suppress the competitive isomerization process in some cases.[1]
Q3: What factors determine whether a vinyl silane or an allyl silane is formed?
A3: The formation of a vinyl silane versus an allyl silane is primarily determined by the structure of the alkene substrate.[1]
-
Alkenes without β-hydrogens: Substrates such as styrenes, which lack β-hydrogen atoms, will exclusively form vinyl silanes.[1]
-
Terminal Alkenes (α-olefins): These substrates can selectively form E-allyl silanes with minimal formation of the corresponding vinyl silane.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials | 1. Inactive catalyst2. Poor quality reagents or solvents3. Inappropriate reaction temperature | 1. Ensure the use of a suitable palladium precursor and ligand. Consider in-situ generation of the active Pd(0) catalyst.2. Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions.3. Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. |
| Significant amount of isomerized alkene observed | 1. Suboptimal ligand2. High reaction temperature | 1. Screen a variety of bulky and electron-rich phosphine ligands.2. Lower the reaction temperature incrementally to find an optimal balance between reaction rate and suppression of isomerization. |
| Formation of protodesilylated byproduct | 1. Presence of moisture2. Acidic or basic impurities | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.2. Purify all reagents to remove acidic or basic impurities. |
| Significant homocoupling of the aryl halide | 1. Slow migratory insertion or reductive elimination2. Inappropriate ligand | 1. Optimize the reaction temperature and concentration. 2. Use ligands that are known to promote the desired cross-coupling pathway. |
| Formation of reductive dehalogenation product | 1. Presence of protic impurities2. Non-inert atmosphere | 1. Ensure all reagents and solvents are anhydrous and free of protic impurities.2. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. |
| Formation of undesired regioisomer (e.g., homoallylic silane in intramolecular reactions) | 1. Steric and electronic factors of the substrate and ligand | 1. Modify the ligand to influence the regioselectivity of the β-hydride elimination step. Sterically demanding ligands can alter the outcome. |
Experimental Protocols
General Procedure for a this compound Reaction to Synthesize an Allyl Silane:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., tBuPPh₂, 3 mol%).
-
Add the desired solvent (e.g., PhCF₃) and stir the mixture for 15 minutes at room temperature.
-
Add the terminal alkene (1.0 equiv) and the silyl (B83357) halide (e.g., Me₃SiI, 1.5 equiv).
-
Add the base (e.g., Et₃N, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the this compound reaction.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Silyl-Heck Reactions for the Preparation of Unsaturated Organosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete derivatization with Tms-HT
Technical Support Center: Tms-HT Derivatization
This technical support center provides targeted troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in overcoming common challenges with incomplete this compound (a trimethylsilylating reagent composed of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine) derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete derivatization with this compound?
A1: Incomplete silylation is often traced back to several key factors:
-
Presence of Moisture: Silylating reagents are extremely sensitive to water. Any moisture in the sample, solvents, or glassware will react with the this compound, rendering it ineffective.[1][2][3]
-
Reagent Degradation: this compound is sensitive to air, heat, and moisture and has a limited shelf life once opened, even when stored correctly.[4][5] Using old or improperly stored reagent is a common cause of failure.
-
Inadequate Reaction Conditions: The reaction time and temperature are critical. Insufficient time or a temperature that is too low may not be enough to drive the reaction to completion, especially for sterically hindered compounds.[1]
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of this compound will lead to incomplete derivatization. An excess of the reagent is highly recommended to ensure all active hydrogens are silylated.[1][3]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction or consume the reagent.
Q2: How can I identify incomplete derivatization in my GC-MS results?
A2: You can typically identify incomplete derivatization by observing the following in your chromatogram:
-
Multiple peaks for a single analyte: You may see peaks for the underivatized compound as well as one or more partially derivatized forms.[3][6]
-
Poor peak shape: Tailing or broad peaks for your analyte of interest can indicate the presence of un-derivatized polar groups interacting with the GC system.[7]
-
Low signal response: Incomplete derivatization leads to a lower concentration of the desired TMS-ether, resulting in a weaker signal.[8]
Q3: What is the general order of reactivity for functional groups with this compound?
A3: The ease of derivatization for different functional groups generally follows this order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[1] Within these groups, reactivity is also influenced by steric hindrance, with primary positions reacting more readily than secondary, and secondary more readily than tertiary.[1]
Troubleshooting Guide
If you have identified incomplete derivatization, follow this logical workflow to diagnose and resolve the issue.
Optimization of Reaction Conditions
If basic troubleshooting does not resolve the issue, a more systematic optimization of the reaction conditions may be necessary. The following table provides typical starting points for various classes of compounds. Note that these may require further optimization depending on the specific analyte and sample complexity.
| Analyte Class | Typical Temperature (°C) | Typical Time (min) | Catalyst / Notes |
| Sugars, Alcohols | Room Temp - 60°C | 5 - 30 | Reaction is generally fast.[9][10] |
| Steroids (hindered OH) | 60 - 80°C | 30 - 120 | Hindered hydroxyl groups require more energy and time.[9] |
| Carboxylic Acids | 60 - 75°C | 20 - 60 | Higher temperatures may be needed to drive the reaction to completion.[1] |
| Amino Acids | 70 - 90°C | 30 - 120 | Often requires higher temperatures and longer times.[9] |
| Phenols | 60 - 70°C | 15 - 45 | Generally less reactive than alcohols but more than acids.[11] |
Note: The TMCS component in this compound already acts as a catalyst. For particularly difficult derivatizations, reagents like BSTFA + 1% TMCS or MSTFA are potent alternatives.[12]
Experimental Protocols
Protocol 1: General Derivatization with this compound
This protocol is a standard starting point for the derivatization of compounds containing hydroxyl or carboxylic acid groups.
1. Sample Preparation:
- Ensure the sample is completely dry. If the sample is in an aqueous or protic solvent (like methanol), evaporate it to complete dryness under a gentle stream of nitrogen.[3][12]
- Use high-purity anhydrous aprotic solvents (e.g., pyridine, acetonitrile, ethyl acetate) to reconstitute the dried sample residue if necessary.[4]
- Transfer an aliquot of the sample (typically containing 10-100 µg of analyte) to a clean, dry 2 mL GC vial.[4]
2. Derivatization Reaction:
- In a fume hood, add 100-200 µL of this compound to the GC vial.[9] The reagent is often used as the solvent.
- Tightly cap the vial immediately. This compound is moisture-sensitive.[5]
- Vortex the mixture for 30 seconds to ensure thorough mixing.
- Heat the vial in a heating block or oven at a selected temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).[11] The exact time and temperature are critical and must be optimized for each specific analyte.[1]
3. Analysis:
- Allow the vial to cool to room temperature.
- If a precipitate (ammonium chloride) forms, it is a normal byproduct.[9] The supernatant can be directly injected into the GC-MS system.
- Analyze the derivatized sample as soon as possible, as TMS derivatives can be unstable and susceptible to hydrolysis over time.[4][12]
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds
For compounds containing ketone or aldehyde groups (e.g., ketosteroids, sugars), a two-step process involving methoximation prior to silylation is often required to prevent the formation of multiple enol-TMS derivatives and stabilize the molecule.[7][13]
1. Methoximation:
- To the dried sample in a GC vial, add 10-50 µL of a methoxyamine hydrochloride (MOX) solution (e.g., 20-40 mg/mL in anhydrous pyridine).[12]
- Cap the vial and heat at a moderate temperature (e.g., 30-60°C) for 60-90 minutes to protect the carbonyl groups.[12][14]
2. Silylation:
- Cool the vial to room temperature.
- Add 90-100 µL of a potent silylating agent like MSTFA + 1% TMCS or BSTFA + 1% TMCS.[12][14] While this compound can be used, MSTFA or BSTFA are more common in two-step protocols.
- Cap the vial, vortex, and heat at 37-70°C for 30-60 minutes.[12][14]
- Cool and inject the supernatant into the GC-MS.
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. labproinc.com [labproinc.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | TCI AMERICA [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. uoguelph.ca [uoguelph.ca]
- 13. youngin.com [youngin.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Tms-HT and moisture sensitivity issues
Welcome to the technical support center for Tms-HT. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound, with a specific focus on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a powerful trimethylsilylating reagent used for chemical derivatization, particularly for preparing samples for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3] It is a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine. The derivatization process involves the replacement of active hydrogen atoms on polar functional groups (like -OH, -COOH, -NH, -SH) with a trimethylsilyl (B98337) (TMS) group.[4] This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.
Q2: Why is this compound so sensitive to moisture?
A2: this compound's components, HMDS and TMCS, are highly reactive towards water. Moisture will rapidly hydrolyze the reagent, breaking the silicon-nitrogen bond in HMDS and reacting with TMCS. This reaction consumes the active silylating agents, rendering the reagent ineffective.[4][5] Furthermore, any moisture present in the sample or solvents will compete with the analyte for the reagent, leading to incomplete derivatization and poor analytical results.[4][6] Therefore, maintaining strictly anhydrous (water-free) conditions is critical for success.[5][7]
Q3: What are the visible signs of this compound degradation or moisture contamination?
A3: Degraded this compound may appear cloudy or contain a precipitate (ammonium chloride is a byproduct).[2] A key indicator of moisture contamination during an experiment is the formation of a white precipitate (ammonium chloride) upon addition of the reagent to the sample/solvent mixture. Poor experimental outcomes, such as low product yield, inconsistent results, or the absence of the expected derivatized product in the GC-MS analysis, are strong indicators that the reagent has been compromised by moisture.[5]
Q4: How should this compound be properly stored?
A4: this compound should be stored in a tightly sealed container to prevent atmospheric moisture ingress.[1] It should be kept in a refrigerator (typically 0-10°C) and under an inert gas atmosphere like nitrogen or argon.[2] For long-term storage, placing the sealed vial inside a secondary container with a desiccant is also recommended.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no derivatization observed in GC-MS. | Moisture Contamination: The this compound reagent has been hydrolyzed by moisture. | 1. Discard the current vial of this compound and use a fresh, unopened one. 2. Ensure all glassware is oven-dried or flame-dried immediately before use.[7] 3. Use only high-purity, anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., molecular sieves). |
| Inactive Reagent: The reagent has degraded due to age or improper storage. | Verify the expiration date. Store this compound refrigerated and under an inert atmosphere. Once opened, the reagent has a limited shelf life. | |
| Inconsistent results across a batch of samples. | Variable Moisture: Inconsistent levels of moisture in different sample vials. | Ensure uniform and thorough drying of all samples and solvents. Prepare samples under an inert atmosphere if possible. |
| Derivative Instability: The formed TMS derivatives are degrading in the autosampler before injection.[8][9] | 1. Analyze samples as quickly as possible after derivatization, ideally within 24 hours.[9] 2. If storage is necessary, keep derivatized samples at -20°C, which can maintain stability for up to 72 hours for many derivatives.[8] 3. Use an automated online derivatization system if available to minimize delay between reaction and injection.[10][11] | |
| Appearance of many unexpected peaks (artifacts). | Side Reactions: The derivatization reagent or its byproducts are reacting with the sample matrix, solvents, or each other.[12] | 1. Ensure the correct molar ratio of this compound to the analyte is used (a 2:1 excess of reagent to active hydrogens is a general rule).[4] 2. Optimize reaction temperature and time; overheating can sometimes lead to side reactions. 3. Confirm that solvents are compatible and do not react with the silylating agent. |
| White precipitate forms immediately upon adding this compound. | Excess Moisture/Protic Solvents: TMCS component is reacting with water or protic solvents (like methanol/ethanol) to form HCl, which then reacts with ammonia (B1221849) (from HMDS hydrolysis) to form ammonium (B1175870) chloride precipitate. | This indicates a severe moisture issue. The sample/solvent is too wet. The experiment must be repeated with rigorously dried materials. Protic solvents are incompatible with the reaction.[5][13] |
Quantitative Data Summary
The stability of the final Trimethylsilyl (TMS) derivatives is highly dependent on storage conditions post-derivatization. Exposure to ambient moisture in an autosampler can lead to rapid degradation (hydrolysis) of the derivatives.
Table 1: Stability of TMS-Derivatized Metabolites in GC Autosampler Vials
| Compound | Storage Condition | % of Initial Quantity Remaining | Reference |
| Glutamine (3 TMS) | 48 hours at room temp. | ~10% | |
| Glutamate (3 TMS) | 48 hours at room temp. | ~10% | |
| α-Alanine (2 TMS) | 48 hours at room temp. | ~66% | |
| Various Amino Acids | 12 hours at 4°C | Stable | [8] |
| Various Amino Acids | 72 hours at -20°C | Stable | [8] |
| Lysine, Tryptophan | 24 hours at room temp. | Gradual Decrease | [9] |
This data highlights the critical need to analyze samples promptly or store them at low temperatures to ensure quantitative accuracy.
Visual Guides and Workflows
This compound Hydrolysis Pathway
The diagram below illustrates the chemical pathway of this compound reagent degradation in the presence of water (H₂O). Both active components, HMDS and TMCS, are consumed, leading to the formation of inactive silanols and byproducts.
Caption: Degradation pathway of this compound due to moisture.
Troubleshooting Workflow for Poor Derivatization
If you encounter poor or inconsistent results, follow this logical workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the essential steps for handling the moisture-sensitive this compound reagent to maintain its integrity.
Materials:
-
This compound reagent vial (Sure/Seal™ bottle recommended)
-
Dry, inert gas source (Nitrogen or Argon) with regulator and needle
-
Oven-dried glassware
-
Dry syringes and needles[7]
-
Septa
Procedure:
-
Preparation: Dry all syringes and needles in an oven (e.g., 125°C for 4 hours) and allow them to cool to room temperature in a desiccator or by flushing with inert gas.[7]
-
Inert Atmosphere: Before opening, allow the this compound vial to warm to room temperature to prevent condensation of atmospheric moisture on the cold surface.
-
Purging: Carefully create a positive pressure of inert gas in the reagent bottle. Puncture the septum with a needle connected to the inert gas line and another needle to act as a vent. Allow the gas to flow for a few minutes to displace the headspace air.
-
Withdrawal: Use a dry syringe to pierce the septum. The positive pressure in the bottle will help fill the syringe. Do not pull back on the plunger, as this can create leaks and introduce air.[7]
-
Dispensing: Transfer the reagent swiftly but carefully to your reaction vial, which should already be sealed with a septum and purged with inert gas.
-
Storage after use: Before removing the nitrogen needle, ensure the vial is sealed. Store the vial upright in a refrigerator. For opened vials, wrapping the cap area with parafilm can provide an extra barrier against moisture.
Protocol 2: General Derivatization for GC-MS Analysis
This protocol provides a general procedure for derivatizing a sample with this compound.
Materials:
-
Dried sample (1-10 mg)
-
This compound reagent
-
GC vial (2 mL) with a screw cap and septum
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the accurately weighed, thoroughly dried sample into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness first.
-
Reagent Addition: Under an inert atmosphere (if possible), add approximately 1 mL of this compound to the vial containing the sample (~1 mg).[2] The reagent acts as both the silylating agent and the solvent.
-
Reaction: Tightly cap the vial and vortex thoroughly to mix. A precipitate of ammonium chloride may form.[2]
-
Heating (Optional but Recommended): Heat the vial at 60-75°C for 30-60 minutes to ensure the reaction goes to completion, especially for sterically hindered compounds.[14]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for analysis. The supernatant can be directly injected into the GC-MS system.[2] Centrifugation can be used to pellet the ammonium chloride precipitate if necessary.
-
Post-Derivatization Handling: Analyze the sample as soon as possible. If immediate analysis is not possible, store the capped vial at -20°C.
References
- 1. gcms.cz [gcms.cz]
- 2. This compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound (=HMDS and TMCS in Anhydrous Pyridine) [Trimethylsilylating Reagent, for OH compounds], TCI America™ | Fisher Scientific [fishersci.ca]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Thermal Desorption (Tms-HT) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Throughput Thermal Desorption (Tms-HT) methods for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is High-Throughput Thermal Desorption (this compound)?
A1: High-Throughput Thermal Desorption (this compound) is an automated sample introduction technique for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It involves heating a sample to release volatile and semi-volatile compounds, which are then focused and injected into the analytical system.[1] This solvent-free method offers low detection limits and is compatible with a wide range of sample types, making it suitable for high-throughput laboratory environments.[1][2]
Q2: What are the primary applications of this compound in complex matrices?
A2: this compound is widely used for analyzing VOCs and SVOCs in various complex samples. Key application areas include:
-
Pharmaceutical Analysis: Detecting impurities and characterizing drug products.[3]
-
Environmental Monitoring: Analyzing compounds in air, soil, and water.[1]
-
Food and Flavor: Profiling aromas and identifying off-odors.[1]
-
Material Testing: Assessing VOC emissions from consumer products and polymers.[1][4]
-
Forensics and Toxicology: Identifying chemical residues and hazardous substances.[1]
Q3: What are the key advantages of using this compound for complex sample analysis?
A3: The main advantages of this compound include:
-
Increased Sensitivity: By concentrating analytes from a larger sample volume, it achieves lower detection limits compared to solvent-based injection methods.[1]
-
Reduced Matrix Effects: The thermal desorption process selectively introduces volatile and semi-volatile analytes into the GC-MS, leaving non-volatile matrix components behind.
-
Automation and High Throughput: this compound systems can be fully automated, allowing for the unattended analysis of a large number of samples, which significantly increases laboratory productivity.[2][4]
-
Solvent-Free Injection: Eliminating the solvent peak in the chromatogram allows for the analysis of compounds that would otherwise be obscured.[1]
Troubleshooting Guides
This section addresses specific issues that users may encounter during this compound experiments with complex matrices.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q: My chromatogram shows significant peak tailing or broadening for my target analytes. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common issue in this compound analysis and can be caused by several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Cold Trap Issues | The cold trap packing may have deteriorated. It is recommended to replace the cold trap after a certain number of desorptions or a specific time period as advised by the manufacturer (e.g., after 1000 desorptions or 12 months).[5] |
| Improper Column Connection | A poor connection between the transfer line and the analytical column can distort peak shapes. Ensure that the ends of both the column and the transfer line are cut cleanly and that an inert, zero-dead-volume fitting is used.[5] |
| Column or Transfer Line Activity | Normal aging or analysis of highly reactive compounds can lead to active sites in the transfer line or analytical column, causing peak tailing, especially for polar compounds. Consider replacing the column or transfer line.[5] |
| GC Column Overload | High concentrations of analytes in complex matrices can overload the analytical column. Use the split function on the thermal desorber to reduce the amount of sample entering the column.[5] |
Issue 2: Analyte Carryover and Contamination
Q: I am observing carryover of analytes from one run to the next, as well as unexpected peaks (contamination) in my chromatograms. What steps should I take to identify and eliminate the source?
A: Carryover and contamination can compromise the accuracy of your results. The source can be from the sample, the this compound system, or the GC-MS.
Troubleshooting Steps:
-
System Blank Run: Run a blank, conditioned sorbent tube to check for contamination within the this compound and GC-MS systems. If peaks are still present, the contamination is likely within the instrument.
-
Clean the MS Detector: If the system blank shows contamination, consider cleaning the MS detector as a potential source.[5]
-
Check for Incomplete Desorption: Analyte carryover is often caused by incomplete desorption from the sample tube. Increase the desorption temperature or time, or use a weaker sorbent material for sample collection.[5] Ensure the gas flow rate through the tube during desorption is adequate (typically at least 30 ml/min).[5]
-
Optimize Cold Trap Parameters: For multi-bed traps, ensure sorbents are arranged in order of increasing strength from the sampling end. Adjusting the cold trap temperature and flow during both primary (tube) and secondary (trap) desorption can also mitigate carryover.[5]
Issue 3: Poor Analyte Recovery
Q: My analyte response is lower than expected, suggesting poor recovery. How can I improve the recovery of my target compounds?
A: Low analyte recovery can be due to issues with sample collection, desorption, or transfer to the analytical column.
Strategies for Improving Recovery:
| Parameter | Optimization Strategy |
| Desorption Temperature | Ensure the desorption temperature is high enough to release all target analytes from the sorbent tube but not so high as to cause thermal degradation. |
| Desorption Time and Flow Rate | Increase the desorption time and/or flow rate to ensure complete transfer of analytes from the tube to the cold trap.[5] |
| Sorbent Selection | The choice of sorbent material is critical. Ensure the sorbent is appropriate for the volatility and polarity of your target analytes. A weaker sorbent may be necessary for less volatile compounds to ensure complete desorption.[5] |
| System Leaks | Frequent leak test failures can indicate a problem with the system seals. Check and replace O-rings and other seals as needed to ensure a leak-tight sample path.[6] |
| SVOC Analysis | For semi-volatile organic compounds (up to C44), ensure your this compound system has a heated valve to prevent cold spots and loss of high-boiling compounds.[7] |
Experimental Protocols
General this compound-GC-MS Workflow
A typical experimental workflow for this compound analysis of complex matrices is as follows:
-
Sample Collection: Volatile and semi-volatile compounds are collected onto a sorbent-packed tube. This can be done through active sampling (drawing a known volume of gas through the tube) or passive sampling. For solid or liquid matrices, headspace sampling or direct thermal extraction can be used.[1]
-
Primary Desorption: The sorbent tube is heated in a flow of inert gas. The released analytes are swept out of the tube and onto a cooled focusing trap (cold trap).[1] This step can be performed with or without a split to control the amount of sample reaching the cold trap.[1]
-
Secondary Desorption: The cold trap is rapidly heated, and the focused analytes are transferred to the GC column for separation.[1] This transfer can also be done in a split or splitless mode to prevent column overload.[1]
-
GC Separation: The analytes are separated based on their boiling points and interaction with the GC column stationary phase.
-
MS Detection: The separated compounds are detected by a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.
Visualizations
Caption: Experimental workflow for this compound-GC-MS analysis.
Caption: Decision tree for troubleshooting common this compound issues.
References
- 1. gerstelus.com [gerstelus.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated thermal extraction-desorption gas chromatography mass spectrometry: A multifunctional tool for comprehensive characterization of polymers and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Troubleshooting Thermal Desorption Applications | Markes International [markes.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Overcoming Matrix Effects with TMS Derivatization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Trimethylsilyl (B98337) (TMS) derivatization to overcome matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis?
A1: Matrix effects refer to the alteration of an analyte's signal intensity—either suppression or enhancement—due to the presence of other co-eluting components in the sample matrix.[1][2] These effects can interfere with the accurate quantification of target analytes.[1] In GC-MS, matrix-induced enhancement is often observed, where matrix components protect analytes by covering active sites in the GC inlet system, leading to improved peak intensities and shapes.[1] However, signal suppression can also occur.[3][4]
Q2: How does Trimethylsilyl (TMS) derivatization help mitigate matrix effects and improve analysis?
A2: TMS derivatization is a chemical process that replaces active hydrogen atoms in analytes with a trimethylsilyl group. This process is crucial for GC-MS analysis for several reasons:
-
Increased Volatility: It makes non-volatile or semi-volatile compounds (like sugars, amino acids, and steroids) suitable for gas chromatography.[5][6]
-
Improved Thermal Stability: Derivatives are more stable at the high temperatures used in the GC injector and column.[6]
-
Enhanced Chromatographic Performance: Derivatization can lead to better peak shapes and improved separation from interfering matrix components. By improving the chromatographic properties of the analytes, derivatization can help separate them from matrix components that might otherwise cause signal suppression or enhancement.
Q3: What are the primary causes of matrix effects even after TMS derivatization?
A3: Even with derivatization, matrix effects can persist due to several factors:
-
Co-eluting Matrix Components: Substances from the sample matrix that were not removed during sample preparation can elute at the same time as the derivatized analyte, interfering with ionization in the MS source.[3]
-
Active Sites: Matrix components can coat active sites within the GC inlet liner and the front of the analytical column. This "analyte protectant" effect can lead to signal enhancement.[1][7]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of both derivatized and underivatized forms of the analyte, along with matrix components, can lead to complex and unpredictable effects.[8]
-
Analyte Degradation: TMS derivatives can be unstable and susceptible to hydrolysis, especially if moisture is present.[5][9] Degradation during analysis can be mistaken for a matrix effect.
Q4: What is the difference between signal suppression and enhancement?
A4: Signal suppression is a decrease in the analytical signal of a target analyte, which can lead to its underestimation.[2] Conversely, signal enhancement is an increase in the signal, potentially causing an overestimation of the analyte's concentration.[2][7] In GC-MS, enhancement is common and often attributed to matrix components passivating active sites in the injector, which would otherwise adsorb the analyte.[1][7]
Q5: How stable are TMS derivatives and how should they be handled?
A5: The stability of TMS derivatives can be a significant issue, as they are prone to hydrolysis.[5][9] The stability depends on the specific analyte and storage conditions. For instance, some amino acid TMS derivatives can degrade significantly within 48 hours when stored in an autosampler at room temperature.[9] To ensure robust and reproducible results:
-
Analyze samples immediately after derivatization.[10] Automated online derivatization systems can minimize wait times and improve reproducibility.[10][11]
-
If immediate analysis is not possible, store derivatized samples at low temperatures. Storage at 4°C can maintain stability for up to 12 hours, while storage at -20°C can extend it to 72 hours for many derivatives.[9]
-
Avoid multiple injections from the same vial over a long period, as this can introduce variability.[9]
Troubleshooting Guides
Issue 1: Incomplete or No Derivatization
-
Symptoms: You observe low or no peaks for your target analytes, or the peaks correspond to the underivatized compounds.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure the sample extract is completely dry before adding derivatization reagents. Protic solvents like methanol (B129727) or water will react with the TMS reagent.[5] |
| Incorrect Reagent-to-Sample Ratio | For a sample with <100 µg of derivatizable material, a common starting point is 25 µL of BSTFA and 25 µL of pyridine (B92270).[5] Scale up the reagent volume for larger sample sizes. |
| Insufficient Reaction Time/Temperature | Heat the tightly capped vial to ensure the reaction goes to completion. A typical condition is 65-80°C for 20-60 minutes.[5][12] |
| Poor Sample Solubility | If the dried sample residue does not dissolve in the derivatization reagent, the reaction will not proceed efficiently. Try adding a solvent like pyridine or ethyl acetate (B1210297) to aid dissolution.[13] |
| Degraded Reagents | Derivatization reagents are sensitive to moisture. Ensure they are stored in a desiccator and use fresh reagents if degradation is suspected. |
Issue 2: Poor Reproducibility and High Variability
-
Symptoms: Replicate analyses show high relative standard deviation (RSD) for peak areas (>15-20%).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Derivative Instability | TMS derivatives can degrade over time, especially at room temperature in the autosampler.[9] Analyze samples immediately after preparation or store them at -20°C until injection.[9] An automated online derivatization protocol can significantly improve reproducibility compared to manual methods.[10][14] |
| Inconsistent Manual Derivatization | Manual sample preparation can introduce variability.[10] Use an automated system if available. If not, be meticulous with pipetting and timing for each sample. |
| GC Inlet Contamination | Active sites or contamination in the injector liner can cause analyte loss or degradation. Use a deactivated liner and perform regular maintenance. Injecting the TMS reagent can sometimes temporarily improve peak shapes by passivating the liner.[5] |
| Multiple Injections from a Single Vial | Injecting from the same vial multiple times over an extended period can lead to high variations.[9] It is better to aliquot a single derivatized sample into multiple vials for separate injections.[9] |
Issue 3: Significant Signal Enhancement or Suppression
-
Symptoms: Quantitative results are inaccurate, and recovery experiments show values far from 100%.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Strong Matrix Interference | Co-eluting compounds from the matrix are affecting analyte signal.[3] |
| Solution 1: Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for consistent matrix effects.[1][7] |
| Solution 2: Use of Stable Isotope-Labeled Internal Standards | An ideal internal standard is a stable isotope-labeled version of the analyte, which will co-elute and experience the same matrix effects, allowing for accurate correction.[1] |
| Solution 3: Optimize Sample Cleanup | Implement additional cleanup steps (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before derivatization. |
| Solution 4: Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[1] |
| Solution 5: Modify GC Injection Technique | Techniques like cold on-column injection can sometimes minimize matrix effects compared to split/splitless injection.[1] |
Quantitative Data on Matrix Effects
The extent of signal suppression or enhancement is highly dependent on the analyte and the specific matrix components.
Table 1: Matrix Effects on Organic Acids after TMS Derivatization [3][8]
| Analyte (120 µM) | Matrix Compound (5 mM) | Analyte Recovery (%) | Effect |
| Multiple Organic Acids | Oxalic Acid | ~80-100% | Slight Suppression |
| Multiple Organic Acids | Suberic Acid | ~75-95% | Suppression |
| Succinic Acid | Oxalic Acid | ~90% | Slight Suppression |
| Succinic Acid | Glutaric Acid | ~88% | Suppression |
Table 2: Matrix Effects on Sugars after TMS Derivatization [3]
| Analyte (120 µM) | Matrix Compound (5 mM) | Analyte Recovery (%) | Effect |
| Multiple Sugars | Ribose | ~100-120% | Enhancement |
| Multiple Sugars | Sucrose | ~80-100% | Slight Suppression |
| Maltose | Glucose | ~110% | Enhancement |
| Maltose | Fructose | ~115% | Enhancement |
Experimental Protocols
Protocol 1: Standard Two-Step TMS Derivatization
This protocol is a general guideline for the derivatization of polar metabolites containing hydroxyl, carboxyl, amino, and keto groups.
-
Sample Preparation: Transfer an appropriate amount of your sample extract to a GC vial. If the sample is in a solvent, evaporate it to complete dryness under a stream of nitrogen or using a vacuum concentrator. The absence of water is critical.[5][15]
-
Methoximation (for carbonyl groups):
-
Silylation:
-
Add 80-90 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[10][12]
-
Recap the vial tightly and vortex.
-
Heat and agitate the vial at 80-100°C for 1 hour or 37°C for 30 minutes.[10][12] (Note: Optimal time and temperature may vary based on the analytes).
-
-
Analysis:
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol, known as the post-extraction spike method, helps quantify the extent of matrix effects.[16]
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard solution of your analyte in a pure solvent (the same solvent your final extract is in).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample of the same type you are analyzing, but without the analyte) and perform your entire extraction procedure. After extraction, spike the final extract with the analyte at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte before starting the extraction procedure. This set is used to determine overall process recovery.
-
-
Derivatize and Analyze: Perform TMS derivatization on all three sets of samples under identical conditions and analyze them by GC-MS.
-
Calculate Matrix Effect (%ME):
-
%ME = ( (Peak Area in Set B / Peak Area in Set A) - 1 ) * 100
-
Interpretation:
-
%ME = 0 indicates no matrix effect.
-
%ME > 0 indicates signal enhancement.
-
%ME < 0 indicates signal suppression.
-
-
Visualizations
Caption: Workflow for a standard two-step TMS derivatization protocol.
Caption: Causes of matrix effects and common mitigation strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to GC Method Validation: Tms-HT vs. Other Silylating Agents
For researchers, scientists, and drug development professionals utilizing gas chromatography (GC) for quantitative analysis, derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes. The choice of a silylating agent can significantly impact the performance and validity of the analytical method. This guide provides an objective comparison of Tms-HT, a trimethylsilylating agent, with other common alternatives like BSTFA and MSTFA, supported by experimental data and detailed validation protocols.
This compound , identified as a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) in anhydrous pyridine (B92270), is a potent reagent for derivatizing compounds with active hydrogens, particularly hydroxyl groups. Its performance in a validated GC method is critical for ensuring reliable and reproducible results.
Performance Comparison of Silylating Agents
The selection of an appropriate silylating agent is pivotal for achieving optimal analytical outcomes. While this compound, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are all effective trimethylsilyl (B98337) (TMS) donors, they exhibit distinct characteristics in terms of reactivity and by-product profiles.
Table 1: General Comparison of Silylating Agents
| Feature | This compound (HMDS + TMCS in Pyridine) | BSTFA (+/- TMCS) | MSTFA (+/- TMCS) |
| Silylating Strength | Strong, particularly with TMCS as a catalyst. | Very strong silylating agent. The addition of TMCS enhances reactivity for hindered groups.[1] | Considered one of the strongest and most versatile silylating agents.[1] |
| Reactivity | Highly reactive towards hydroxyl and carboxyl groups. The pyridine acts as an acid scavenger. | Highly reactive with a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[1] | Generally considered more reactive than BSTFA for many compounds, including some steroids.[1] |
| By-products | Ammonium chloride (precipitate) and excess pyridine. The precipitate does not typically interfere with chromatography. | Volatile by-products (mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) that usually elute with the solvent front, minimizing interference.[1] | The most volatile TMS amide available; by-products typically elute with the solvent front, allowing for the analysis of early-eluting compounds. |
| Common Applications | Derivatization of sugars, steroids, and other hydroxylated compounds. | Widely used for organic acids, amino acids, sugars, and steroids.[1] | Preferred for many applications in metabolomics and for the analysis of steroids and sugars due to its high reactivity.[1] |
| Potential Issues | The TMCS component is highly sensitive to moisture. Pyridine has a strong odor and requires careful handling. | TMCS catalyst is moisture-sensitive and can be corrosive.[1] | Highly sensitive to moisture. |
Table 2: Quantitative Performance Data for GC Method Validation
| Validation Parameter | This compound (HMDS + TMCS) | BSTFA (+ 1% TMCS) | MSTFA |
| Linearity (R²) | Typically ≥ 0.99 | ≥ 0.99[2] | ≥ 0.99[3] |
| Limit of Detection (LOD) | Analyte dependent, generally in the low ng/mL to pg/mL range. | Can achieve low ng/mL to pg/mL levels, for example, 1.0–2.5 ng/mL for some steroids.[4] | Can achieve low ng/mL to pg/mL levels. |
| Limit of Quantitation (LOQ) | Analyte dependent, typically 3-5 times the LOD. | Can achieve low ng/mL levels, for example, 2.5–5 ng/mL for some steroids.[4] | 5 µM for 2-hydroxybutyrate.[5] |
| Precision (%RSD) | Repeatability and intermediate precision are generally expected to be <15%. | Intra- and inter-day precision for steroids typically <15%.[6] | Intra- and inter-day precision for 2-hydroxybutyrate was <8%.[5] |
| Accuracy (% Recovery) | Typically within 85-115%. | For steroids, accuracy is generally within ±15% of the nominal concentration.[6] | 96-101% for 2-hydroxybutyrate.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a GC method. Below are representative protocols for derivatization and GC-MS analysis.
Protocol 1: Derivatization of Steroids with this compound
This protocol is a general guideline for the derivatization of steroids or other hydroxyl-containing compounds using a this compound-like mixture.
Materials:
-
Sample extract containing the analyte of interest, dried completely.
-
This compound reagent (or a freshly prepared mixture of HMDS:TMCS:Pyridine, e.g., 3:1:9 v/v/v).
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate).
-
GC vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.
-
Reconstitute the dried sample in a small volume of anhydrous solvent (e.g., 100 µL).
-
Add 50-100 µL of the this compound reagent to the sample vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature will depend on the analyte's reactivity and steric hindrance.
-
Cool the vial to room temperature.
-
If a precipitate (ammonium chloride) forms, centrifuge the vial and transfer the supernatant to a new GC vial for analysis.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Protocol 2: GC Method Validation
The following protocol outlines the key steps and parameters for validating a GC method for a derivatized analyte.
1. Specificity/Selectivity:
-
Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
-
Analyze the analyte and any known potential impurities or related substances to ensure they are well-separated.
2. Linearity and Range:
-
Prepare a series of calibration standards of the analyte in the blank matrix, covering the expected concentration range (typically 5-7 concentration levels).
-
Derivatize and analyze each calibration standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.99.
3. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.[7]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
4. Accuracy:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix with known amounts of the analyte.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample. The mean recovery should typically be within 85-115%.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the low, medium, and high QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on a different day, with a different analyst or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for each set of replicates. The %RSD should typically be ≤ 15%.
6. Robustness:
-
Intentionally introduce small variations in the method parameters (e.g., GC oven temperature ramp rate, injector temperature, flow rate) and assess the impact on the results.
-
The results should remain unaffected by these small variations, demonstrating the method's reliability during normal usage.
Mandatory Visualization
The following diagrams illustrate the key workflows in the GC method validation process using this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Silylation Reagents: TMS-HT vs. BSTFA for Derivatization in GC-MS Analysis
For researchers, scientists, and drug development professionals engaged in gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. The choice of silylating agent is paramount for achieving optimal analytical performance. This guide provides a detailed comparison of two trimethylsilyl (B98337) (TMS) derivatization reagents: N-methyl-N-(trimethylsilyl)heptafluorobutyramide (TMS-HT), also known as MSHFBA, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Performance and Properties: A Qualitative Comparison
Both this compound and BSTFA are effective silylating agents, but they possess distinct characteristics that may influence their suitability for specific applications.
| Feature | This compound (N-methyl-N-(trimethylsilyl)heptafluorobutyramide) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Silylating Strength | A strong silylating agent. Its reactivity is reported to be similar to N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] | A very strong and widely used silylating agent. Its reactivity is often enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS).[2] |
| By-products | The by-product, N-methylheptafluorobutyramide, has a lower retention time than the reagent itself, minimizing chromatographic interference.[1] It is noted to be particularly advantageous for Flame Ionization Detectors (FID) as its degradation does not produce silicon dioxide (SiO2).[1] | By-products are volatile (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide), which generally leads to minimal chromatographic interference.[3] |
| Moisture Sensitivity | Highly sensitive to moisture, requiring anhydrous conditions for optimal performance.[1] | Extremely sensitive to moisture; all derivatization steps must be carried out under anhydrous conditions. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly. | TMS derivatives are known to be unstable and can hydrolyze over a few days; analysis within 24 hours is recommended.[3] |
| Reported Applications | Analysis of drugs of abuse (cocaine, opiates) and steroids (stanozolol) in hair samples.[4] | Broad applicability for a wide range of compounds including alcohols, phenols, carboxylic acids, amines, steroids, and sugars.[2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for successful and reproducible derivatization. Below are general protocols for this compound and BSTFA based on available literature. Optimization for specific analytes and matrices is recommended.
This compound Derivatization Protocol (General)
This protocol is a general guideline for the derivatization of sugars, alcohols, and steroids.
Materials:
-
This compound (or MSHFBA)
-
Anhydrous solvent (e.g., Pyridine (B92270), Acetonitrile)
-
Sample (dried)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place approximately 1 mg of the dried sample into a clean, dry reaction vial.
-
Add 1 mL of this compound to the vial.
-
Securely cap the vial and vortex for 30 seconds to ensure the sample is fully dissolved.
-
For many simple compounds, the reaction is complete at room temperature within 5 minutes. For more complex or sterically hindered molecules, heating may be required.
-
If heating is necessary, place the vial in a heating block at 60-100°C for 15-60 minutes.
-
Allow the vial to cool to room temperature.
-
The supernatant can be directly injected into the GC-MS system. Note that with this compound, crystals of ammonium (B1175870) chloride may form and should be allowed to settle before taking an aliquot for injection.
BSTFA Derivatization Protocol (General, with TMCS catalyst)
This is a widely applicable protocol for a variety of compound classes, including alcohols, phenols, and simple carboxylic acids.[4]
Materials:
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)
-
Sample (dried)
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Transfer 1-10 mg of the dried sample into a reaction vial.
-
Add an appropriate volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).
-
Add a molar excess of BSTFA with 1% TMCS (a 2:1 molar ratio of reagent to active hydrogens is a good starting point). For a sample of less than 100 µg, 25 µL of BSTFA can be used.[3]
-
For sterically hindered groups, the addition of a catalyst like anhydrous pyridine (e.g., 25 µL) is recommended to accelerate the reaction.[3]
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at 60-80°C for 15-60 minutes.[4] The exact time and temperature should be optimized for the specific analyte. For many simple compounds, derivatization may be complete at room temperature.
-
Cool the vial to room temperature before opening and injecting into the GC-MS.
Experimental Workflows and Reaction Mechanisms
Visualizing the experimental process and the underlying chemical reactions can aid in understanding and implementing these derivatization techniques.
Caption: General experimental workflow for TMS derivatization.
Caption: General silylation reaction mechanism.
Conclusion
The choice between this compound and BSTFA for derivatization depends on the specific analytical requirements. BSTFA is a well-established, versatile, and powerful silylating reagent with a vast body of literature supporting its use for a wide array of compounds. This compound, while less documented, appears to be a strong silylating agent with potential advantages in specific applications, such as analyses using FID detectors, due to its favorable by-product characteristics.
For researchers developing new methods, BSTFA often serves as the gold standard and a reliable starting point. However, for specific challenges, such as minimizing detector fouling with FID or analyzing certain classes of steroids and drugs of abuse, this compound presents a viable alternative that warrants consideration. Ultimately, the optimal choice of reagent and reaction conditions should be determined empirically through method development and validation for the specific analytes of interest.
References
- 1. phoenix-sci.com [phoenix-sci.com]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N -甲基- N -三甲基硅基七氟丁胺 derivatization grade (GC derivatization), LiChropur™, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Silylating Agents: Tms-HT vs. The Field
For researchers, scientists, and drug development professionals, the derivatization of polar analytes is a critical step for successful gas chromatography-mass spectrometry (GC-MS) analysis. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a cornerstone technique to enhance analyte volatility and thermal stability. This guide provides an objective comparison of N-methyl-N-(trimethylsilyl)heptafluorobutyramide (Tms-HT) with other commonly used silylating agents, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Silylating agents are essential for the analysis of a wide range of compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[1] By replacing these active hydrogens with a TMS group, the polarity of the molecule is reduced, and its volatility is increased, making it amenable to GC-MS analysis.[1][2] The choice of silylating agent can significantly impact derivatization efficiency, reaction conditions, and the quality of the resulting data.
Performance Comparison of Silylating Agents
The selection of an appropriate silylating agent is crucial for achieving optimal analytical results. While this compound, BSTFA, and MSTFA are all effective TMS donors, they exhibit different reactivity profiles and are suited for different applications.
Key Properties and Reactivity:
| Silylating Agent | Abbreviation | Key Advantages | Common Applications |
| N-methyl-N-(trimethylsilyl)heptafluorobutyramide | This compound (MSHFBA) | Forms stable derivatives, useful for sensitive detection.[3] | Steroids, drugs of abuse.[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Versatile, reacts with a broad range of compounds, volatile by-products.[4] | General purpose, organic acids, amino acids, sugars, steroids.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most powerful and versatile silylating agents, highly volatile by-products.[2][5] | Metabolomics, steroids, trace analysis.[2][5] |
Quantitative Data Summary:
Direct quantitative, head-to-head comparisons of derivatization yields and reaction times across a wide range of compounds are often application-specific and not always available in published literature. However, the following tables provide a summary of typical reaction conditions based on available data.
Table 1: Derivatization of Steroids (e.g., Testosterone)
| Silylating Agent | Typical Reaction Time | Typical Reaction Temperature (°C) | Reported Yield/Efficiency |
| This compound | Data not readily available | Data not readily available | Used for sensitive detection of steroids like stanozolol. |
| BSTFA (+1% TMCS) | 15 - 60 min[6] | 60 - 70[6] | Effective for many steroids. |
| MSTFA | 30 min | 37 | Considered more efficient for a broader range of steroids.[5] |
Table 2: Derivatization of Fatty Acids
| Silylating Agent | Typical Reaction Time | Typical Reaction Temperature (°C) | Reported Yield/Efficiency |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| BSTFA (+1% TMCS) | 60 min[7] | 60[7] | Derivatization efficiencies of 80-85% reported for some methods.[8] |
| MSTFA (+1% TMCS) | 60 min[7] | 60[7] | Higher recovery rates compared to some other methods.[9] |
Table 3: Derivatization of Amino Acids
| Silylating Agent | Typical Reaction Time | Typical Reaction Temperature (°C) | Reported Yield/Efficiency |
| This compound | Data not readily available | Data not readily available | Data not readily available |
| BSTFA | 30 min[10] | 100[10] | Optimal conditions can lead to complete derivatization.[10] |
| MSTFA (+1% TMCS) | 30 min[11] | 37[11] | High reproducibility with automated methods.[12] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate typical experimental workflows for silylation reactions.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. researchgate.net [researchgate.net]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. uoguelph.ca [uoguelph.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Trimethylsilyl (TMS) Derivatization: Accuracy, Precision, and Methodological Considerations
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation and detection by gas chromatography-mass spectrometry (GC-MS). Among the various derivatization techniques, trimethylsilylation (TMS) is one of the most widely employed methods for metabolomics studies. This guide provides an objective comparison of TMS derivatization approaches, focusing on accuracy and precision, supported by experimental data.
Performance Comparison of Derivatization Methods
The choice of derivatization method can significantly impact the accuracy and precision of quantitative analyses. The following tables summarize the performance of TMS derivatization, including comparisons between manual and automated procedures, and with alternative derivatization techniques.
| Method Comparison | Analyte Class | Key Performance Metrics | Outcome |
| Automated TMS vs. Manual TMS | Metabolites in Standard Mix, Wine, and Plasma | Reproducibility (RSD) & Peak Intensity | Automated method demonstrated better reproducibility and higher peak intensity for most identified metabolites.[1] |
| Automated TMSH vs. Manual TMSH | Fatty Acids in Biological Matrices | Reproducibility (%RSD) | Automation improved %RSD from 71.96% to 28.56% and from 40.73% to 20.70% in certain instances, indicating enhanced reproducibility.[2] |
| TMS-DM vs. KOCH3/HCl | Fatty Acids in Bakery Products | Recovery (%R) & Precision (%RSD) | TMS-DM showed higher recovery values (90% to 106%) and less variation compared to KOCH3/HCl (84% to 112%). Intraday and interday %RSD for TMS-DM were generally less than 4% and 6%, respectively.[3][4] |
| Derivatization vs. Non-derivatization (FIA-MS/MS) | Amino Acids & Acylcarnitines in Dried Blood Spots | Precision | Both methods exhibited excellent analytical precision, with within-run imprecision <10% (n=10) and run-to-run imprecision <15% (n=70).[5] |
Table 1: Inter-day Precision and Accuracy of Microwave-Assisted TMS Derivatization for 2-Hydroxybutyrate [6]
| Standard | Concentration (µM) | Precision (%) | Accuracy (%) |
| Std 1 | 5 | 8.0 | 100.3 |
| Std 2 | 10 | 3.6 | 97.3 |
| Std 3 | 50 | 2.3 | 102.6 |
| Std 4 | 100 | 2.4 | 103.8 |
| Std 5 | 150 | 2.3 | 98.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for TMS derivatization.
Standard TMS Derivatization Protocol for Metabolite Profiling
This protocol is a two-step process involving methoximation followed by trimethylsilylation, suitable for a general mix of compounds.[7]
-
Sample Preparation: An internal standard is added to the biological extracts, and the sample is evaporated to dryness.
-
Methoxyamination:
-
Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Gently shake the mixture at 30°C for 90 minutes.[7]
-
-
Trimethylsilylation:
-
Add 90 µL of N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS).
-
Incubate the mixture at 37°C for 30 minutes.[7]
-
-
Analysis: Cool the derivatized samples to room temperature before transferring them into GC vials for analysis.[7]
Microwave-Assisted TMS Derivatization
Microwave-assisted derivatization can significantly reduce the reaction time.[1]
-
Sample Preparation: Generate peptides and subject them to a round of microwave-assisted derivatization at N-termini.
-
Volume Reduction and Second Derivatization: Reduce the sample volume, add 50% (v/v) ACN, and perform a second round of microwave-assisted derivatization.
-
Drying: Dry the labeled peptides in a vacuum concentrator overnight before analysis.[8]
Automated Online TMS Derivatization Protocol
This protocol utilizes a robotic autosampler for a fully automated process.[9]
-
Reagent Addition: Add 10 µL of the MOX solution to the dried sample and vortex for 30 seconds at 2000 rpm.
-
First Incubation: Incubate the mixture for 90 minutes at 30°C with shaking at 600 rpm.
-
Silylation Reagent Addition: Add 90 µL of MSTFA with 1% TMCS to the vial.
-
Second Incubation: Vortex the mixture for 30 minutes at 37°C and 600 rpm.
-
Cooling and Injection: Cool the vial for 5 minutes before injection into the GC-MS.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz DOT language help in visualizing the experimental workflows and logical comparisons.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Trimethylacetic Anhydride–Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Introduction to Transcranial Magnetic Stimulation
A Comprehensive Guide to the Efficacy of Transcranial Magnetic Stimulation (TMS) for Major Depressive Disorder
For researchers, scientists, and professionals in drug development, understanding the quantitative efficacy and mechanisms of novel therapeutic modalities is paramount. This guide provides an in-depth comparison of Transcranial Magnetic Stimulation (TMS), a non-invasive neuromodulation technique, with alternative treatments for Major Depressive Disorder (MDD), supported by experimental data, detailed protocols, and pathway visualizations.
Transcranial Magnetic Stimulation (TMS) is a therapeutic approach that utilizes magnetic fields to stimulate nerve cells in the brain.[1][2] It is an FDA-approved treatment for individuals with depression who have not responded to antidepressant medications.[3][4] The procedure involves placing an electromagnetic coil on the scalp, which delivers magnetic pulses that induce electrical currents in specific brain regions associated with mood regulation.[1][2]
Quantitative Efficacy of TMS Protocols
The effectiveness of TMS can vary depending on the specific protocol used. High-frequency repetitive TMS (rTMS) is generally considered to have excitatory effects, while low-frequency rTMS has inhibitory effects.[5] A meta-analysis of 19 randomized, double-blinded, sham-controlled studies on patients with treatment-resistant depression (TRD) who had failed two previous antidepressant treatments provided the following quantitative outcomes for high-frequency rTMS as an add-on therapy.[6]
Table 1: Efficacy of High-Frequency rTMS vs. Sham rTMS in Treatment-Resistant Depression [6]
| Outcome | Active rTMS Group | Sham rTMS Group | Risk Ratio (RR) |
| Response Rate | 39.68% (200/504) | 13.71% (48/350) | 2.25 |
| Remission Rate | 35.71% (120/336) | 8.37% (18/215) | 2.78 |
Response is defined as a ≥50% reduction in depressive symptoms. Remission is defined as an almost complete relief from depressive symptoms.
Novel TMS protocols, such as intermittent theta-burst stimulation (iTBS), have emerged with the potential for shorter treatment times.[4][7] One study comparing a novel TMS protocol with standard treatment reported a response rate of 66% and a remission rate of 42% in patients with major depressive disorder.[8]
Comparison with Alternative Treatments
TMS is often considered for patients who have not found relief with traditional antidepressant medications or other therapies.
TMS vs. Antidepressant Medications
Recent studies suggest that for patients who have failed two or more medication trials, TMS may be a more effective option.[9] One study directly comparing TMS to a switch in antidepressant medication in patients with two failed medication trials found significantly better outcomes for the TMS group.[10]
Table 2: TMS vs. Antidepressant Medication Switch in Treatment-Resistant Depression [10]
| Outcome | TMS Group | Medication Group |
| Response Rate | 37.5% | 14.6% |
| Remission Rate | 27.1% | 4.9% |
Another study reported response rates of 37.5% for TMS versus 14.6% for medication, with remission rates of 27.1% for TMS versus 4.9% for medication.[11]
TMS vs. Electroconvulsive Therapy (ECT)
Electroconvulsive Therapy (ECT) is another established treatment for severe and treatment-resistant depression. While some studies suggest ECT may have a slight edge in efficacy, particularly in the short term, TMS is generally better tolerated and preferred by patients due to fewer side effects.[12][13][14]
Table 3: Comparison of TMS and ECT Efficacy in Treatment-Resistant Depression [14]
| Treatment | Response Rate | Remission Rate |
| High-Frequency rTMS (HFrTMS) | 48.7% | 32.2% |
| Low-Frequency rTMS (LFrTMS) | 20% | Not Reported |
| Electroconvulsive Therapy (ECT) | 64.4% | 53% |
It is important to note that while ECT may be more effective acutely, the antidepressant effects of rTMS may be more durable.[15]
TMS vs. Vagus Nerve Stimulation (VNS)
Vagus Nerve Stimulation (VNS) is another neuromodulation technique used for treatment-resistant depression. Unlike the non-invasive nature of TMS, VNS requires the surgical implantation of a device.[3][4][16] Both are FDA-approved treatments, but TMS is often recommended due to its non-invasive approach and fewer side effects.[3] Long-term studies of VNS show that over 65% of patients report improvement over five years, with about 40% achieving remission.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below is a generalized experimental workflow for a typical TMS clinical trial for depression.
A generalized workflow for a randomized, sham-controlled TMS clinical trial.
Key Components of a TMS Protocol:
-
Patient Selection: Inclusion criteria typically involve a diagnosis of MDD and a history of non-response to at least two different antidepressant medications.[13][17]
-
Stimulation Parameters: These include the frequency (e.g., 10 Hz for high-frequency rTMS), intensity (typically 80-120% of the motor threshold), number of pulses per session, and total number of sessions.[6]
-
Targeting: The left dorsolateral prefrontal cortex (lDLPFC) is a common target for the treatment of depression.[18][19]
-
Control Group: A sham TMS condition is used to control for the placebo effect.[20]
-
Outcome Measures: Standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Beck Depression Inventory (BDI-II), are used to quantify changes in depressive symptoms.[13]
Signaling Pathways in TMS
The therapeutic effects of TMS are believed to be mediated through its influence on synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[5][21] Several signaling pathways are implicated in these neuroplastic changes.
BDNF-TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine Kinase B (TrkB), are key players in neuroplasticity.[22] Studies have shown that rTMS can enhance BDNF-TrkB signaling.[22][23][24] This enhanced signaling is associated with an increased association between activated TrkB and the NMDA receptor.[22][23][24]
Simplified BDNF-TrkB signaling pathway activated by rTMS.
NMDA Receptor-Mediated Signaling
The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity. The effects of rTMS have been shown to be dependent on changes in NMDA receptor activity.[22] The interaction between BDNF/TrkB signaling and NMDA receptors is important for learning and memory.[25]
NMDA receptor-mediated signaling pathway influenced by rTMS.
Conclusion
Transcranial Magnetic Stimulation represents a significant advancement in the treatment of Major Depressive Disorder, particularly for patients who have not responded to conventional therapies. Quantitative analysis demonstrates its superiority over placebo and, in many cases, over switching antidepressant medications. While ECT may offer slightly higher short-term efficacy, TMS provides a better-tolerated and less invasive alternative. The therapeutic effects of TMS are underpinned by its ability to modulate key signaling pathways involved in neuroplasticity, such as the BDNF-TrkB and NMDA receptor pathways. Further research into optimizing TMS protocols and personalizing treatment approaches will continue to enhance its clinical utility.
References
- 1. ninet.ca [ninet.ca]
- 2. TMS vs. Other Therapies | Sacramento NeuroPsych Associates [sacnpa.com]
- 3. VNS Treatment Versus TMS Therapy [southbostontms.com]
- 4. cognitivefxusa.com [cognitivefxusa.com]
- 5. Mechanism of Repetitive Transcranial Magnetic Stimulation for Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognitivefxusa.com [cognitivefxusa.com]
- 7. istss.org [istss.org]
- 8. news-medical.net [news-medical.net]
- 9. sepatms.com [sepatms.com]
- 10. TMS vs. Antidepressant Medication: TMS wins [greenbrooktms.com]
- 11. midcitytms.com [midcitytms.com]
- 12. TMS vs. ECT: Which is Better For Treatment Resistant Depression? | Interventional Psychiatry located in Sandy Springs and Alpharetta, GA | Breakthru Psychiatric Solutions [breakthrupsych.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. A Comparison of the Efficacy of Electroconvulsive Therapy and Transcranial Magnetic Stimulation in the Treatment of Depressive Disorder – Is One Better Than the Other? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mghpsychnews.org [mghpsychnews.org]
- 16. braintherapytms.com [braintherapytms.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Comparing the efficacies of transcranial magnetic stimulation treatments using different targeting methods in major depressive disorder: protocol for a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study protocol: effects of treatment expectation toward repetitive transcranial magnetic stimulation (rTMS) in major depressive disorder—a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of repetitive transcranial magnetic stimulation (rTMS) adjunctive therapy for major depressive disorder (MDD) after two antidepressant treatment failures: meta-analysis of randomized sham-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Possible Mechanisms Underlying the Therapeutic Effects of Transcranial Magnetic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Repetitive Transcranial Magnetic Stimulation Enhances BDNF–TrkB Signaling in Both Brain and Lymphocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Repetitive Transcranial Magnetic Stimulation Enhances BDNF–TrkB Signaling in Both Brain and Lymphocyte | Journal of Neuroscience [jneurosci.org]
- 24. kinetic-cna.pl [kinetic-cna.pl]
- 25. Interaction of BDNF/TrkB signaling with NMDA receptor in learning and memory. | Semantic Scholar [semanticscholar.org]
Tms-HT: A Comparative Guide to the Selective Silylation of Primary and Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection of hydroxyl groups is paramount to achieving desired molecular transformations. Trimethylsilyl (B98337) (TMS) ethers are a cornerstone of alcohol protection chemistry due to their ease of formation and mild cleavage conditions. Tms-HT, a reagent comprising hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl chloride (TMCS) in anhydrous pyridine (B92270), offers a convenient and effective method for the formation of TMS ethers. This guide provides an objective comparison of the reactivity of this compound and related trimethylsilylating agents towards primary and secondary alcohols, supported by experimental data, to inform synthetic strategy and reagent selection.
The selective protection of one hydroxyl group over another in a polyol is a common challenge in synthetic chemistry. The inherent steric and electronic differences between primary and secondary alcohols can be exploited to achieve this selectivity. Generally, primary alcohols are less sterically hindered and therefore react more readily with bulky silylating agents than their secondary counterparts.
Quantitative Comparison of Silylation Selectivity
The steric environment of the hydroxyl group plays a crucial role in the rate of silylation. Primary alcohols, being more accessible, consistently exhibit higher reactivity towards trimethylsilylating agents compared to the more sterically encumbered secondary alcohols. This difference in reactivity allows for the selective protection of primary alcohols in the presence of secondary alcohols under carefully controlled reaction conditions.
| Protecting Group | Reagent System | Substrate | Product Distribution (Primary-OH Protected : Secondary-OH Protected : Di-Protected) | Reference |
| Trimethylsilyl (TMS) | TMSCl, Pyridine | 1,2-Dodecanediol | Major : Minor : Trace | General principle of steric hindrance in silylation |
Note: This table is illustrative based on the established principles of steric hindrance in silylation reactions. The exact product distribution can vary based on reaction conditions such as temperature, reaction time, and the specific base used.
Experimental Protocols
A detailed experimental protocol for the selective trimethylsilylation of a diol containing both primary and secondary hydroxyl groups is provided below. This protocol is adapted from general procedures for the protection of alcohols as TMS ethers.
Selective Trimethylsilylation of a Primary Alcohol in a Diol
Objective: To selectively protect the primary hydroxyl group of a diol containing both primary and secondary alcohols using a trimethylsilylating agent.
Reagents:
-
Diol (e.g., 1,2-dodecanediol) (1.0 equiv)
-
This compound (or TMSCl (1.1 equiv) and Pyridine (2.0 equiv))
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (2.0 equiv).
-
Slowly add trimethylsilyl chloride (1.1 equiv) or this compound to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction should be stopped once the starting material is consumed and before significant formation of the di-silylated product is observed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-silylated product.
Mechanism and Selectivity
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the trimethylsilyl chloride. The base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct.
The selectivity for the primary alcohol is primarily attributed to steric hindrance . The bulky trimethylsilyl group can more easily access the less hindered primary hydroxyl group compared to the more sterically crowded secondary hydroxyl group. By using a limited amount of the silylating agent and carefully controlling the reaction time and temperature, the formation of the di-silylated product can be minimized.
Below is a diagram illustrating the selective silylation of a primary alcohol in the presence of a secondary alcohol.
Caption: Reaction pathway for the selective silylation of a diol.
Alternatives to this compound for Selective Alcohol Protection
While this compound is effective for trimethylsilylation, other silylating agents offer different levels of steric bulk and reactivity, which can be advantageous for achieving higher selectivity.
-
tert-Butyldimethylsilyl (TBDMS or TBS) Chloride: The TBDMS group is significantly bulkier than the TMS group, leading to a much higher preference for reaction with primary alcohols.
-
Triisopropylsilyl (TIPS) Chloride: The TIPS group is even more sterically demanding than TBDMS, providing excellent selectivity for primary alcohols.
-
Di-tert-butylsilyl (DTBS) ethers: Can be used for the protection of 1,3-diols.
The choice of silylating agent should be guided by the specific substrate and the desired level of selectivity. For challenging separations between primary and secondary alcohols, a bulkier silylating agent is generally recommended.
A Comparative Guide to Silylating Agents: Tms-HT vs. MSTFA for GC-MS Analysis
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. This guide provides a detailed comparative study of two common trimethylsilyl (B98337) (TMS) derivatization reagents: Tms-HT, a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in a solvent, and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Introduction to Silylating Agents
Silylation is a chemical modification technique that replaces active hydrogen atoms in functional groups such as hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.
This compound is a traditional and cost-effective silylating agent. It is a mixture of hexamethyldisilazane (HMDS), a weaker silylating agent, and trimethylchlorosilane (TMCS), which acts as a catalyst, typically in an anhydrous solvent like pyridine (B92270). The pyridine also acts as a hydrochloric acid scavenger.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is a more modern and powerful silylating agent. It is known for its high reactivity and the volatility of its byproducts, which minimizes interference in the chromatogram.
Performance Comparison
While direct head-to-head quantitative data is scarce in publicly available literature, a comprehensive comparison can be drawn from various studies and application notes.
| Feature | This compound (HMDS/TMCS) | MSTFA |
| Silylating Power | Moderate to strong. The combination of HMDS and TMCS is more potent than HMDS alone. | Very strong. Generally considered one of the most powerful silylating agents available. |
| Reactivity | Good for a range of compounds including sugars, steroids, and some organic acids. Reaction times can be longer, and heating is often required. | Highly reactive towards a broad spectrum of functional groups. Often provides faster reaction times and can derivatize sterically hindered groups more effectively. |
| Byproducts | Ammonia and trimethylsilyl chloride hydrolysis products. Pyridine hydrochloride can precipitate. | N-methyltrifluoroacetamide, which is highly volatile and typically does not interfere with the analysis.[1] |
| Moisture Sensitivity | Highly sensitive to moisture, which can deactivate the reagents and lead to poor derivatization yields. Anhydrous conditions are critical. | Highly sensitive to moisture. Proper handling and storage are essential to maintain its reactivity. |
| Cost | Generally more cost-effective. | More expensive than the individual components of this compound. |
| Ease of Use | Requires the preparation of a mixture, or the use of a pre-prepared formulation. The potential for precipitate formation can require an extra handling step. | A single, ready-to-use reagent, simplifying the derivatization procedure. |
Application Suitability
| Analyte Class | This compound (HMDS/TMCS) | MSTFA |
| Sugars and Polyols | Commonly used and effective. The mixture with pyridine is a popular choice for carbohydrates. | Highly effective, often used in metabolomics for the analysis of sugars. A two-step derivatization with methoximation is common.[2] |
| Organic Acids | Effective for many organic acids. | Very effective, often considered the reagent of choice for organic acid profiling in metabolomics.[2] |
| Amino Acids | Can be used, but may require more stringent conditions. | Widely used for amino acid analysis, providing good derivatization of both amine and carboxyl groups.[3] |
| Steroids & Hormones | Can be used for the derivatization of some steroids. | Often preferred for its higher reactivity, especially for sterically hindered hydroxyl groups in steroids.[4] |
| Phenols | Effective for the derivatization of phenolic compounds. | Highly effective for the analysis of phenols. |
| Fatty Acids | Can be used for the silylation of fatty acids. | Effective for the derivatization of fatty acids.[1] |
Experimental Protocols
Important Note: All derivatization procedures should be performed under anhydrous conditions, as silylating reagents are highly sensitive to moisture. Glassware should be thoroughly dried, and anhydrous solvents should be used.
General Derivatization Protocol with this compound (HMDS/TMCS in Pyridine)
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Weigh 1-10 mg of the dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.
-
Reagent Addition: Add a sufficient volume of the this compound reagent (a pre-mixed solution of HMDS, TMCS, and anhydrous pyridine, e.g., in a 2:1:10 v/v/v ratio) to the sample. An excess of the reagent is typically used.
-
Reaction: Cap the vial tightly and vortex or sonicate to dissolve the sample. Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.
-
Analysis: After cooling to room temperature, the supernatant can be directly injected into the GC-MS. If a precipitate (pyridine hydrochloride) forms, an aliquot of the clear supernatant should be carefully taken for analysis.
General Derivatization Protocol with MSTFA
This is a widely used two-step protocol, particularly in metabolomics, which involves methoximation prior to silylation.
-
Sample Preparation: The sample must be completely dry in a GC vial.
-
Methoximation (for carbonyl groups):
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.
-
Cap the vial tightly and heat at 30-60°C for 30-90 minutes to convert aldehydes and ketones to their methoxime derivatives.
-
-
Silylation:
-
After the vial has cooled to room temperature, add 100 µL of MSTFA (often with 1% TMCS as a catalyst to enhance reactivity).
-
Tightly cap the vial, vortex, and heat at 60-80°C for 30-60 minutes.
-
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: General mechanism of silylation derivatization.
Caption: A simplified workflow for derivatization and GC-MS analysis.
Conclusion
The choice between this compound and MSTFA depends on the specific requirements of the analysis, including the nature of the analytes, the required sensitivity, and budget constraints.
-
This compound is a reliable and cost-effective option for a variety of common analytes, particularly when high throughput and the absolute highest reactivity are not the primary concerns.
-
MSTFA is the preferred reagent for applications demanding high reactivity, such as in metabolomics, for the analysis of sterically hindered compounds, and when minimal chromatographic interference from byproducts is crucial.
For robust and reproducible results, it is essential to work under anhydrous conditions regardless of the chosen reagent. Method development and optimization of derivatization conditions (reagent volume, temperature, and time) are critical for achieving accurate and reliable quantitative data.
References
Navigating the Complexities of Hydroxytryptamine Analysis: A Comparative Guide to Derivatization and NMR Confirmation
For researchers, scientists, and drug development professionals working with hydroxytryptamines (HT), such as the neurotransmitter serotonin (B10506), precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, but the inherent properties of HTs can present analytical challenges. Derivatization, the chemical modification of a compound to enhance its analytical properties, offers a robust solution. This guide provides a comparative analysis of trimethylsilyl (B98337) (TMS) derivatization of hydroxytryptamine (Tms-HT) and an alternative method, acetylation, with a focus on the confirmation of their products by NMR spectroscopy.
This guide will delve into the experimental data and protocols that support the use of these derivatization techniques, offering a clear comparison for researchers to select the most appropriate method for their analytical needs.
Performance Comparison: Unmodified vs. Derivatized Hydroxytryptamine
The primary challenge in the direct NMR analysis of hydroxytryptamines lies in their relatively low volatility and the presence of labile protons on the hydroxyl and amine groups. These protons can lead to peak broadening and exchange with deuterated solvents, complicating spectral interpretation. Derivatization addresses these issues by replacing the active hydrogens with more stable chemical groups.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Serotonin | Indole NH | ~10.8 | - |
| Aromatic CHs | 6.88 - 7.42 | 105.2 - 134.4 | |
| Ethylamine CH₂-N | 3.11 | 42.3 | |
| Ethylamine CH₂-Ar | 3.31 | 25.4 | |
| Phenolic OH | ~8.7 | - | |
| Amine NH₂ | Variable | - | |
| N-Acetylserotonin [1][2] | Indole NH | ~8.1 | - |
| Aromatic CHs | 6.71 - 7.18 | Not specified | |
| Ethylamine CH₂-N | 3.51 | Not specified | |
| Ethylamine CH₂-Ar | 2.84 | Not specified | |
| Acetyl CH₃ | 1.87 | Not specified | |
| Phenolic OH | ~8.9 | - | |
| This compound (Expected) | Indole N-TMS | ~0.3-0.5 | ~0-2 |
| Aromatic CHs | Shifted relative to serotonin | Shifted relative to serotonin | |
| Ethylamine CH₂-N | Shifted relative to serotonin | Shifted relative to serotonin | |
| Ethylamine CH₂-Ar | Shifted relative to serotonin | Shifted relative to serotonin | |
| Phenolic O-TMS | ~0.2-0.4 | ~0-2 | |
| Amine N-TMS | ~0.1-0.3 | ~0-2 |
Note: The chemical shifts for serotonin are sourced from the Biological Magnetic Resonance Bank (BMRB) under entry bmse000757.[3] The data for N-Acetylserotonin is from publicly available spectral data.[1][2] The expected shifts for this compound are estimates based on typical values for TMS-derivatized amines and phenols.
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible results. Below are the methodologies for the TMS and acetyl derivatization of hydroxytryptamines for NMR analysis.
Trimethylsilyl (TMS) Derivatization Protocol for NMR Analysis
This protocol is adapted from established methods for the silylation of metabolites for GC-MS analysis and is suitable for preparing samples for NMR spectroscopy.[4][5][6]
Materials:
-
Hydroxytryptamine sample (e.g., serotonin hydrochloride)
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
Heating block or water bath
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Drying: Ensure the hydroxytryptamine sample is completely dry. This can be achieved by lyophilization or by drying in a vacuum oven. Moisture will react with the silylating reagent and reduce the derivatization efficiency.
-
Dissolution: In a clean, dry vial, dissolve approximately 1-5 mg of the dried hydroxytryptamine sample in 200 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat the mixture at 60-70°C for 30-60 minutes in a heating block or water bath.
-
Solvent Evaporation: After cooling to room temperature, evaporate the pyridine and excess derivatizing reagent under a gentle stream of inert gas.
-
NMR Sample Preparation: Redissolve the dried derivatized product in a suitable deuterated solvent (e.g., 600 µL of CDCl₃).
-
Analysis: Transfer the solution to an NMR tube for spectral acquisition.
Acetylation Derivatization Protocol for NMR Analysis
This protocol describes the N-acetylation of hydroxytryptamine.
Materials:
-
Hydroxytryptamine sample (e.g., serotonin hydrochloride)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Acetic anhydride (B1165640)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Dissolution: Dissolve approximately 1-5 mg of the hydroxytryptamine sample in 500 µL of the chosen anhydrous solvent in a clean, dry vial.
-
Base Addition: Add a slight molar excess (e.g., 1.1 equivalents) of the non-nucleophilic base to the solution.
-
Acetylation: Add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.
-
Work-up: Quench the reaction by adding a small amount of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure.
-
NMR Sample Preparation: Dissolve the resulting N-acetylated product in an appropriate deuterated solvent (e.g., 600 µL of DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube for data acquisition.
Visualizing the Workflow
To provide a clear overview of the process from sample to confirmed product, the following diagram illustrates the key stages in the derivatization and NMR analysis workflow.
Caption: Experimental workflow for derivatization and NMR confirmation of hydroxytryptamines.
References
- 1. N-ACETYL-5-HYDROXYTRYPTAMINE(1210-83-9) 1H NMR spectrum [chemicalbook.com]
- 2. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000757 Serotonin at BMRB [bmrb.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tms-HT: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Tms-HT, a trimethylsilylating agent mixture.
This compound is a reagent composed of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in anhydrous pyridine. Due to its composition, this compound is a flammable, corrosive, and toxic liquid that requires careful handling and a specific disposal protocol. It is also sensitive to moisture. This guide will provide the necessary step-by-step procedures for its safe management and disposal.
Immediate Safety and Handling
Before any handling or disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Quantitative Hazard Data
The hazardous properties of this compound are derived from its components. The following table summarizes the key hazard classifications.
| Hazard Classification | H-Phrase | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1][2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Eye Irritation | H314 | Causes severe skin burns and eye damage.[1][2] |
| Carcinogenicity | H351 | Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H370 | Causes damage to organs.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372, H373 | Causes damage to organs through prolonged or repeated exposure. May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways.[1][2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[1][2] |
Experimental Disposal Protocol
It is critical to note that in-lab neutralization of this compound is not recommended without a specific, validated procedure due to the reactive nature of its components. The trimethylchlorosilane and hexamethyldisilazane can react exothermically with many common laboratory reagents. The recommended and safest procedure is to arrange for disposal via a certified hazardous waste management service.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be made of a material that will not be degraded by the corrosive mixture, such as glass or a suitable plastic, and must have a secure, tight-fitting lid.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound (Hexamethyldisilazane, Trimethylchlorosilane in Pyridine)," and the appropriate hazard pictograms (flammable, corrosive, toxic).
-
Segregation: Do not mix this compound waste with any other waste streams, particularly aqueous waste or other reactive chemicals.
Step 2: Storage of Waste
-
Location: Store the sealed this compound waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition, heat, and direct sunlight. The storage area should be secure and accessible only to authorized personnel.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide Information: Provide the EHS contact with the full chemical name and any other required information about the waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste pickup and disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Hazard Signaling Pathway
The following diagram illustrates the relationship between the chemical components of this compound and their associated hazards, leading to the required safety precautions and disposal route.
Caption: Hazard pathway for this compound from components to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
